Product packaging for 2-Bromo-1,4-dichlorobenzene(Cat. No.:CAS No. 1435-50-3)

2-Bromo-1,4-dichlorobenzene

Cat. No.: B150605
CAS No.: 1435-50-3
M. Wt: 225.89 g/mol
InChI Key: OVXVQBCRONSPDC-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichlorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrCl2 and its molecular weight is 225.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrCl2 B150605 2-Bromo-1,4-dichlorobenzene CAS No. 1435-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,4-dichlorobenzene
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InChI

InChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVXVQBCRONSPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7075185
Record name Benzene, 2-bromo-1,4-dichloro-
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Molecular Weight

225.89 g/mol
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CAS No.

1435-50-3, 68583-99-3
Record name 2-Bromo-1,4-dichlorobenzene
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Record name 2-Bromo-1,4-dichlorobenzene
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Record name Benzene, brominated chlorinated
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Record name Benzene, 2-bromo-1,4-dichloro-
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Record name Benzene, brominated chlorinated
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Record name 2-bromo-1,4-dichlorobenzene
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Foundational & Exploratory

Technical Guide: Physical Properties of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-1,4-dichlorobenzene (CAS No: 1435-50-3), a halogenated aromatic compound. The information is compiled for use in research, chemical synthesis, and drug development applications. This document summarizes key physical data in a structured format and outlines the standard experimental methodologies for their determination.

Core Physical and Chemical Properties

This compound is an aryl halide. Its identity and fundamental properties are summarized below.

PropertyValue
Chemical Structure C₆H₃BrCl₂
IUPAC Name This compound
CAS Number 1435-50-3
Molecular Formula C₆H₃BrCl₂[1][2]
Molecular Weight 225.89 g/mol [3]
Appearance Crystals, powder, or crystalline powder; Colorless to cream to pale brown or light yellow solid.[1][4]
Melting Point 30.0-37.0 °C[1][2]
32-36 °C (lit.)
Boiling Point 79 - 80 °C (at 1 torr)
Density Experimental data not readily available in literature.
Solubility Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and acetone.
Flash Point 113 °C (235.4 °F) - closed cup
InChI Key OVXVQBCRONSPDC-UHFFFAOYSA-N[1][2]
SMILES Clc1ccc(Cl)c(Br)c1

Experimental Protocols

The determination of the physical properties listed above is crucial for confirming the identity and purity of this compound. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), which becomes depressed and broadened by impurities. The capillary tube method is standard.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

  • Purity Check: For purity assessment, a mixed melting point test can be performed. The unknown sample is mixed with a pure standard of this compound. If there is no depression or broadening of the melting range, the unknown sample is considered pure.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is typically measured under reduced pressure to prevent decomposition.

Methodology (Capillary Method):

  • Sample Preparation: A few drops of molten this compound are placed into a small fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed (open end down) into the fusion tube containing the liquid sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.

  • Heating and Observation: The apparatus is heated slowly. The temperature is noted when a rapid and continuous stream of bubbles emerges from the inverted capillary's open end. This indicates that the vapor pressure of the liquid has surpassed the external pressure.

  • Cooling and Measurement: Heating is discontinued. The temperature at which the liquid begins to re-enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure inside the capillary equals the external pressure.

Solubility Determination

Solubility tests provide insight into the polarity of a molecule and help in selecting appropriate solvents for reactions, extractions, and purification (crystallization). The general principle "like dissolves like" is applied.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, diethyl ether, hexane).

  • Procedure: Approximately 25 mg of this compound is placed in a small test tube.

  • Solvent Addition: 0.75 mL of the selected solvent is added in small portions. After each addition, the test tube is shaken vigorously.

  • Observation: The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve at all.

  • Interpretation: As a relatively non-polar molecule, this compound is expected to be insoluble in polar solvents like water but soluble in non-polar organic solvents.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization and identification of an unknown solid organic compound, such as this compound.

G Workflow for Physical Characterization of an Unknown Solid cluster_0 Initial Characterization cluster_1 Purity & Identity Confirmation cluster_2 Further Analysis Start Unknown Solid Sample Appearance Observe Physical Appearance (Color, Form) Start->Appearance Solubility Solubility Tests (Polar & Non-polar Solvents) Appearance->Solubility MeltingPoint Determine Melting Point Range Solubility->MeltingPoint MixedMP Perform Mixed Melting Point with Known Standard MeltingPoint->MixedMP Compare with literature value Identify Identity Confirmed/ Impurity Detected MixedMP->Identify BoilingPoint Determine Boiling Point (if liquid/low MP solid) Identify->BoilingPoint If confirmed & required Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Identify->Spectroscopy For structural elucidation

Workflow for Physical Characterization

References

An In-depth Technical Guide to 2-Bromo-1,4-dichlorobenzene (CAS: 1435-50-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic compound serving as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, spectroscopic profile, synthesis protocols, key reactions, and safety information, tailored for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic halide. Its structure, featuring three halogen atoms on a benzene (B151609) ring, makes it a valuable building block for the synthesis of more complex molecules, particularly through selective cross-coupling reactions.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1435-50-3[2]
IUPAC Name This compound[3]
Synonyms 1-Bromo-2,5-dichlorobenzene, 2,5-Dichlorobromobenzene[3]
Molecular Formula C₆H₃BrCl₂[2]
Molecular Weight 225.90 g/mol [2]
InChI Key OVXVQBCRONSPDC-UHFFFAOYSA-N[2]
SMILES Clc1ccc(Cl)c(Br)c1[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Appearance White to light yellow or colorless to pale brown crystalline powder/solid.[4]
Melting Point 32-36 °C[2]
Boiling Point 236.2 °C (at 760 mmHg)
Density 1.7 g/cm³
Flash Point 113 °C (235.4 °F) - closed cup[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.
LogP 3.97

Spectroscopic Data

Table 3: 1H NMR Spectral Data (Predicted)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~7.5-7.6dJ(H3-H5) ≈ 2.5
H-5~7.0-7.1ddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5
H-6~7.2-7.3dJ(H6-H5) ≈ 8.5
Note: This is a predicted spectrum based on typical chemical shifts for similar aromatic compounds. Actual values may vary depending on the solvent and experimental conditions. A complete tabulated dataset was not readily available in the conducted search.[5]

Table 4: 13C NMR Spectral Data

A complete tabulated list of 13C NMR chemical shifts was not available in the search results. The spectrum is expected to show 6 distinct signals for the aromatic carbons.[6]

Table 5: Mass Spectrometry Data

m/zInterpretation
224, 226, 228Molecular ion peak cluster [M]⁺, showing the characteristic isotopic pattern for one bromine and two chlorine atoms.
Note: The NIST Mass Spectrometry Data Center reports the top three peaks at m/z 226, 224, and 228.[3] The complex isotopic signature arises from the natural abundances of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl.

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Interpretation
~3100-3000Aromatic C-H stretch
~1550, ~1450Aromatic C=C ring stretching
~850-800C-H out-of-plane bending (characteristic of 1,2,4-trisubstitution)
< 840C-Cl stretch
< 700C-Br stretch
Note: This table represents typical absorption regions for the functional groups present. Specific peak positions can be found on spectral images provided by databases like the NIST WebBook.[7]

Synthesis

The most common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution (bromination) of 1,4-dichlorobenzene (B42874).

Experimental Protocol: Synthesis from 1,4-Dichlorobenzene

Objective: To synthesize this compound via electrophilic bromination of 1,4-dichlorobenzene.

Materials:

  • 1,4-Dichlorobenzene

  • Bromine (Br₂)

  • Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃) as a Lewis acid catalyst

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • 5% Sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 1,4-dichlorobenzene in the inert solvent (e.g., CCl₄).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous AlCl₃) to the solution and stir the mixture.

  • Bromination: Slowly add bromine dropwise from the dropping funnel to the stirred solution at room temperature or slightly elevated temperature (e.g., 35°C). The addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.

  • Reaction Monitoring: Stir the reaction mixture for several hours until the reaction is complete. The progress can be monitored by TLC or GC analysis.

  • Quenching: Upon completion, cool the reaction mixture and cautiously add a 5% sodium bisulfite solution to quench any unreacted bromine (indicated by the disappearance of the red-brown color).

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting material and any dibrominated side products.

Applications in Organic Synthesis

This compound is a valuable intermediate due to the differential reactivity of its halogen substituents (C-Br vs. C-Cl) in transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bonds in typical palladium-catalyzed systems, allowing for selective functionalization.[8]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The diagram below illustrates a generalized workflow for using this compound in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

G cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound G Combine reactants, catalyst, ligand, base, and solvent under inert atmosphere (N2 or Ar) A->G B Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->G C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) C->G D Ligand (e.g., SPhos, XPhos) D->G E Base (e.g., K2CO3, Cs2CO3, NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene (B28343), Dioxane, THF) F->G H Heat reaction mixture (e.g., 80-110 °C) G->H I Monitor reaction progress (TLC, GC-MS, LC-MS) H->I J Cool to RT & Quench I->J K Aqueous Workup (Extraction with organic solvent) J->K L Dry & Concentrate K->L M Purification (Column Chromatography or Recrystallization) L->M N Final Product (Selectively Functionalized) M->N

Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.

Representative Experimental Protocols

The following are general, representative protocols. Optimization of the catalyst, ligand, base, solvent, and temperature is typically required for this specific substrate.

Protocol 4.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

  • To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane (B91453) and water.

  • Heat the mixture with vigorous stirring at 80-100 °C until the starting material is consumed as monitored by TLC or GC.

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 4.2: Sonogashira Coupling (C-C Triple Bond Formation)

  • To a flask, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous amine solvent/base (e.g., triethylamine (B128534) or diisopropylamine) and the terminal alkyne (1.1 eq.).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Dilute the mixture with an ether-based solvent and filter through a pad of celite to remove salts.

  • Wash the filtrate with saturated aq. NH₄Cl, water, and brine. Dry, concentrate, and purify by column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination (C-N Bond Formation)

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).

  • Add the amine coupling partner (1.2 eq.) and anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat the mixture at 80-110 °C until the reaction is complete.

  • Cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 7: GHS Hazard Information

CategoryCodeDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P312, P403+P233Avoid breathing dust/fume. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER/doctor if you feel unwell. Store in a well-ventilated place. Keep container tightly closed.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a fume hood. If ventilation is inadequate, use a certified respirator.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound (CAS: 1435-50-3) is a key chemical intermediate with significant utility in the synthesis of complex organic molecules. Its value is particularly pronounced in selective palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development. This guide has provided essential technical data, detailed experimental protocols, and safety information to support its effective and safe use in a research environment.

References

2-Bromo-1,4-dichlorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic compound with applications in organic synthesis and as a building block for pharmaceuticals and other complex molecules.

Chemical Identity and Properties

This compound is a substituted benzene (B151609) ring with one bromine and two chlorine atoms. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C6H3BrCl2[1][2]
Molecular Weight 225.89 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 1435-50-3[1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point 32-36 °C[3][4]
Boiling Point 241.7 °C at 760 mmHg[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone[6]

Experimental Protocol: Synthesis of this compound

This section details a common method for the synthesis of this compound from 1,4-dichlorobenzene.

Materials:

  • 1,4-dichlorobenzene (1.00 mol, 147.0 g)

  • Carbon tetrachloride (515 g)

  • Anhydrous aluminum chloride (7.35 g)

  • 5% (w/w) sodium bisulfite solution (200.0 g)

Procedure:

  • Reaction Setup: In a suitable reactor, accurately weigh 147.0 g (1.00 mol) of 1,4-dichlorobenzene. Add 515 g of carbon tetrachloride as a solvent and stir until the solid is completely dissolved.

  • Catalyst Addition: To the solution, add 7.35 g of anhydrous aluminum chloride, which acts as a Lewis acid catalyst.

  • Reaction Conditions: Stir the mixture for 15 minutes, then raise the temperature of the reaction system to 35°C to initiate the bromination reaction.

  • Quenching: Upon completion of the reaction, add 200.0 g of a 5% mass fraction sodium bisulfite solution to the reaction mixture. Continue adding the solution until the color of the mixture becomes colorless, indicating that excess bromine has been quenched.

  • Workup and Separation: Allow the mixture to stand and separate into layers. Separate the organic phase (carbon tetrachloride layer).

  • Purification: Concentrate the resulting carbon tetrachloride layer by distillation to obtain the crude product. Further purification by distillation can separate the unreacted 1,4-dichlorobenzene, the desired product 1-bromo-2,5-dichlorobenzene (an isomer of this compound), and the side-product 1,4-dibromo-2,5-dichlorobenzene.[3]

Workflow and Pathway Visualization

The following diagrams illustrate the synthesis workflow and the logical progression of the experimental procedure.

Synthesis_Workflow Synthesis Workflow for this compound A Reactant Preparation: Dissolve 1,4-dichlorobenzene in carbon tetrachloride B Catalyst Addition: Add anhydrous aluminum chloride A->B Proceed C Reaction: Heat to 35°C and stir B->C Initiate D Quenching: Add sodium bisulfite solution C->D Reaction complete E Phase Separation: Separate organic layer D->E Neutralization F Purification: Distillation of the organic layer E->F Isolate G Final Product: This compound F->G Yields

Caption: Synthesis workflow for this compound.

Safety Information

This compound is toxic if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Bromo-1,4-dichlorobenzene: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic compound with applications in organic synthesis. This document details its chemical structure, nomenclature, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrCl₂.[1] The structure consists of a benzene (B151609) ring substituted with one bromine atom and two chlorine atoms at positions 2, 1, and 4, respectively.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 1435-50-3[1][2]
Molecular Formula C₆H₃BrCl₂[1]
Molecular Weight 225.90 g/mol [3]
InChI Key OVXVQBCRONSPDC-UHFFFAOYSA-N[1]
SMILES Clc1ccc(Cl)c(Br)c1[3]
Synonyms 1-Bromo-2,5-dichlorobenzene, 2,5-Dichlorobromobenzene[4]

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[5] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[2]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 32-36 °C[3][6]
Boiling Point 241.7 °C at 760 mmHg
Flash Point 113 °C (closed cup)[3]
Appearance White to light yellow crystalline powder[5]
Solubility Insoluble in water; soluble in ethanol and acetone[2]

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic bromination of 1,4-dichlorobenzene (B42874). This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.[7]

Experimental Protocol: Bromination of 1,4-Dichlorobenzene

This protocol is adapted from the general procedure for the synthesis of brominated dichlorobenzenes.[5]

Materials:

  • 1,4-Dichlorobenzene (1.00 mol, 147.0 g)

  • Carbon tetrachloride (515 g)

  • Anhydrous aluminum chloride (AlCl₃) (7.35 g)

  • Bromine (0.66 mol, 105.6 g)

  • 5% Sodium bisulfite solution (200.0 g)

Procedure:

  • In a suitable reactor, dissolve 147.0 g (1.00 mol) of 1,4-dichlorobenzene in 515 g of carbon tetrachloride.

  • Add 7.35 g of anhydrous aluminum chloride to the solution and stir for 15 minutes.

  • Raise the temperature of the reaction mixture to 35°C.

  • Slowly add 105.6 g (0.66 mol) of bromine dropwise over a period of 9 hours, maintaining the temperature at 35°C.

  • After the addition is complete, continue stirring until the reaction is complete.

  • Quench the reaction by adding 200.0 g of a 5% sodium bisulfite solution until the color of the mixture becomes colorless.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic phase and concentrate it to remove the carbon tetrachloride.

  • The crude product can be purified by distillation to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1_4_Dichlorobenzene 1,4-Dichlorobenzene Reaction_Vessel Reaction at 35°C in Carbon Tetrachloride 1_4_Dichlorobenzene->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction_Vessel Quenching Quenching with Sodium Bisulfite Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~7.6dH-3
~7.4dH-6
~7.2ddH-5

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The assignments are based on typical substitution patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit six signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments.

Table 4: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~134C-Cl
~133C-Cl
~132C-H
~131C-H
~129C-H
~120C-Br

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and the substitution pattern on the benzene ring.

Table 5: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000mC-H stretching (aromatic)
~1570, 1470, 1380sC=C stretching (aromatic ring)
~1100-1000sC-Cl stretching
~880-800sC-H out-of-plane bending (indicative of substitution pattern)
~700-600sC-Br stretching

s = strong, m = medium. Data is estimated from typical values for similar compounds.

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. The molecular ion peak will appear as a cluster of peaks.

Table 6: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
224~75[M]⁺ (with ⁷⁹Br, ³⁵Cl, ³⁵Cl)
226100[M+2]⁺ (with ⁸¹Br, ³⁵Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁵Cl)
228~48[M+4]⁺ (with ⁸¹Br, ³⁷Cl, ³⁵Cl or ⁷⁹Br, ³⁷Cl, ³⁷Cl)
230~5[M+6]⁺ (with ⁸¹Br, ³⁷Cl, ³⁷Cl)
145-[M - Br]⁺
110-[M - Br - Cl]⁺

Note: The relative intensities are approximate and characteristic of the isotopic abundances of Br and Cl.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of the molecule.

Spectroscopy_Logic MS Mass Spectrometry Structure This compound MS->Structure Provides Molecular Weight and Halogen Presence IR Infrared Spectroscopy IR->Structure Identifies Functional Groups and Substitution Pattern 13C_NMR ¹³C NMR 13C_NMR->Structure Determines Number of Unique Carbon Environments 1H_NMR ¹H NMR 1H_NMR->Structure Shows Proton Environments and Connectivity

Caption: Logical workflow for structure elucidation.

References

Solubility Profile of 2-Bromo-1,4-dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-1,4-dichlorobenzene in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes such as recrystallization, and in the development of pharmaceutical and agrochemical products.

Core Concepts: Solubility of Haloarenes

The solubility of halogenated benzenes, such as this compound, is governed by the principle of "like dissolves like." As a substituted aromatic hydrocarbon, its molecular structure is predominantly nonpolar, though the presence of electronegative halogen atoms (bromine and chlorine) introduces some degree of polarity. This structure dictates its high solubility in nonpolar or weakly polar organic solvents and its insolubility in highly polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available scientific literature. However, based on its chemical structure and the general solubility trends of similar haloaromatic compounds, its solubility is expected to be significant in the solvents listed below. The following table provides a qualitative assessment of its solubility. Researchers requiring exact solubility values for specific applications are advised to determine them experimentally using the protocols outlined in this guide.

Solvent ClassificationSolvent NameChemical FormulaQualitative Solubility
Aprotic Solvents
AcetoneC₃H₆OSoluble
BenzeneC₆H₆Soluble
Carbon TetrachlorideCCl₄Soluble
ChloroformCHCl₃Soluble
DichloromethaneCH₂Cl₂Soluble
Diethyl Ether(C₂H₅)₂OSoluble
TolueneC₇H₈Soluble
Protic Solvents
EthanolC₂H₅OHSoluble
MethanolCH₃OHSoluble
Aqueous Solvents
WaterH₂OInsoluble[1]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of solubility and for the purification of this compound via recrystallization.

I. Experimental Determination of Solubility (Gravimetric Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

A. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or watch glass

  • Drying oven

B. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess of the solid should be clearly visible to ensure the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to the desired experimental temperature.

    • Stir the mixture using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, turn off the stirrer and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing sublimation of the solute. The temperature should be well below the melting point of this compound (32-36 °C). A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator.

    • Weigh the evaporating dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Express the solubility in grams per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100

II. Recrystallization Protocol for Purification

Recrystallization is a common technique used to purify solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

A. Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Ice bath

B. Procedure

  • Solvent Selection:

    • Test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A suitable solvent will show a significant increase in solubility with temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Boil the solution for a few minutes.

  • Hot Filtration (if charcoal was added or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to air-dry on the filter paper or in a desiccator.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the decision-making process for selecting an appropriate purification method.

Solubility_Determination_Workflow start Start: Determine Solubility prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-48h with stirring) prepare_solution->equilibrate withdraw_sample Withdraw Supernatant (Pre-warmed syringe) equilibrate->withdraw_sample filter_sample Filter Sample (Syringe filter) withdraw_sample->filter_sample evaporate_solvent Evaporate Solvent (Drying oven) filter_sample->evaporate_solvent weigh_solute Weigh Dried Solute evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility (g/100mL) weigh_solute->calculate_solubility end End: Solubility Data calculate_solubility->end

Figure 1: Experimental workflow for the gravimetric determination of solubility.

Purification_Decision_Workflow start Start: Purify Crude This compound test_solubility Test Solubility in Various Solvents (Hot vs. Cold) start->test_solubility find_good_solvent Good Recrystallization Solvent Found? test_solubility->find_good_solvent recrystallize Perform Recrystallization find_good_solvent->recrystallize Yes no_good_solvent Consider Alternative Purification (e.g., Chromatography, Sublimation) find_good_solvent->no_good_solvent No check_purity Check Purity (e.g., Melting Point, GC) recrystallize->check_purity pure_product Pure Product Obtained check_purity->pure_product

Figure 2: Decision workflow for the purification of this compound.

References

Spectroscopic Profile of 2-Bromo-1,4-dichlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-1,4-dichlorobenzene, a significant compound in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for structural elucidation.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR Spectrum

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not available---

¹³C NMR Spectrum [1]

Chemical Shift (ppm)Assignment
133.7C-Cl
132.0C-H
131.2C-H
129.2C-H
122.2C-Br
120.0C-Cl
Infrared (IR) Spectral Data[2][3]
Wavenumber (cm⁻¹)IntensityAssignment
~3080-3040WeakC-H aromatic stretching
~1560MediumC=C aromatic ring stretching
~1450StrongC=C aromatic ring stretching
~1100StrongC-H in-plane bending
~870StrongC-H out-of-plane bending
~820StrongC-H out-of-plane bending
~700StrongC-Cl stretching
~600StrongC-Br stretching
Mass Spectrometry (MS) Data[2][4]
m/zRelative IntensityAssignment
224High[M]⁺ (molecular ion with ⁷⁹Br, ²³⁵Cl)
226High[M]⁺ (isotopic peak with ⁸¹Br or ³⁷Cl)
228Medium[M]⁺ (isotopic peak with ⁸¹Br and ³⁷Cl)
145Medium[M-Br]⁺
110Medium[M-Br-Cl]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition [2][3][4]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the aromatic region (approximately 6-8 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width to encompass the full range of carbon chemical shifts (approximately 0-150 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A longer acquisition time and a greater number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C.[5]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [6]

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry [7]

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or ion trap).

  • Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Solid sample for ATR Sample->Prep_IR Prep_MS Introduction into high vacuum Sample->Prep_MS NMR_Acq 1H & 13C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq Mass Spectrometry (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts & Coupling Constants NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS_Acq->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,4-dichlorobenzene from 1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1,4-dichlorobenzene from 1,4-dichlorobenzene (B42874). The core of this process lies in the electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This document details the reaction mechanism, offers a detailed experimental protocol, presents quantitative data, and outlines purification techniques, making it an essential resource for professionals in the field of chemical synthesis and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of more complex organic molecules, including pharmaceuticals and materials for electronic applications. Its synthesis from the readily available 1,4-dichlorobenzene is a common and important transformation. The primary synthetic route is the direct bromination of 1,4-dichlorobenzene using molecular bromine in the presence of a Lewis acid catalyst. The two chlorine atoms on the benzene (B151609) ring are ortho-, para-directing, and since the para-positions are blocked, the incoming electrophile is directed to the ortho-positions, yielding this compound as the major product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 1,4-dichlorobenzene proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to polarize the bromine molecule, generating a highly electrophilic bromine species that can be attacked by the electron-rich aromatic ring of 1,4-dichlorobenzene.

The mechanism can be summarized in the following steps:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a more potent electrophile.

  • Nucleophilic Attack: The π-electron system of the 1,4-dichlorobenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the bromination of dichlorobenzene isomers. While specific data for the bromination of 1,4-dichlorobenzene is limited in readily available literature, the data for the bromination of m-dichlorobenzene provides a strong proxy due to the similar reactivity and mechanism.

Starting MaterialCatalystBromine (molar eq.)Temperature (°C)Reaction Time (h)Yield (%)Reference
m-DichlorobenzeneFerric Chloride1.0Room Temperature398.5[1]
o-DichlorobenzeneIron Powder1.05 - 1.255 - 351 - 4Not specified[2]
DichlorobenzenesAluminum HalideNot specified0 - 180Not specifiedHigh Yield

Experimental Protocols

Synthesis of this compound (Adapted from the synthesis of 1-Bromo-2,4-dichlorobenzene)

This protocol is adapted from a procedure for the bromination of m-dichlorobenzene and is expected to provide a high yield of the desired product from p-dichlorobenzene.

Materials:

Equipment:

  • Four-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, charge the flask with 1,4-dichlorobenzene and a catalytic amount of anhydrous ferric chloride (approximately 1-2% by weight of the 1,4-dichlorobenzene).

  • Addition of Bromine: With continuous stirring, add bromine dropwise from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for approximately 3 hours to ensure the reaction goes to completion.

  • Workup:

    • Pour the reaction mixture into a beaker containing water to quench the reaction.

    • Neutralize the mixture with a 5% sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with chloroform.

    • Wash the organic layer with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter to remove the drying agent.

    • Remove the chloroform by rotary evaporation to obtain the crude product.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

  • Set up a fractional distillation apparatus.

  • Transfer the crude product to the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the boiling point of this compound.

Purification by Recrystallization

Alternatively, the product can be purified by recrystallization, for example from ethanol.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals to obtain the purified this compound.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction Reaction Start->Reaction 1,4-Dichlorobenzene, Br2, FeCl3 Workup Workup Reaction->Workup Quench, Neutralize, Extract, Dry Crude_Product Crude_Product Workup->Crude_Product Purification Purification Crude_Product->Purification Distillation Distillation Purification->Distillation Fractional Recrystallization Recrystallization Purification->Recrystallization From Ethanol Pure_Product Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Electrophilic Aromatic Substitution Mechanism

The following diagram illustrates the signaling pathway of the electrophilic aromatic substitution for the bromination of 1,4-dichlorobenzene.

EAS_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Br2 Br-Br Electrophile_Complex Br-Br---FeCl₃ Br2->Electrophile_Complex FeCl3 FeCl₃ (Lewis Acid) FeCl3->Electrophile_Complex Sigma_Complex Sigma Complex (Resonance Stabilized Carbocation) Electrophile_Complex->Sigma_Complex DCB 1,4-Dichlorobenzene DCB->Sigma_Complex π electrons attack Br⁺ Product This compound Sigma_Complex->Product Loss of H⁺ HBr HBr Sigma_Complex->HBr FeCl3_regen FeCl₃ (Catalyst Regenerated) Sigma_Complex->FeCl3_regen

Caption: Mechanism of electrophilic aromatic substitution for the bromination of 1,4-dichlorobenzene.

Conclusion

The synthesis of this compound from 1,4-dichlorobenzene is a straightforward and high-yielding reaction based on the principles of electrophilic aromatic substitution. Careful control of reaction conditions and appropriate purification methods are key to obtaining a high-purity product. This guide provides the necessary theoretical background and practical protocols to assist researchers and professionals in successfully performing this important chemical transformation.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1,4-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 1,4-dichlorobenzene (B42874), a key reaction in the synthesis of halogenated aromatic compounds. These products serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. This document details the underlying reaction mechanism, experimental protocols, and key quantitative data to support laboratory and process development activities.

Reaction Mechanism and Regioselectivity

The bromination of 1,4-dichlorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The core of this mechanism involves the attack of an electron-rich aromatic ring on a potent electrophile, in this case, a bromonium ion or a highly polarized bromine species. Due to the stability of the aromatic system, a catalyst is required to generate an electrophile strong enough to initiate the reaction.[1][3][4]

1.1 Role of the Lewis Acid Catalyst

Commonly, a Lewis acid such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) is employed as a catalyst.[4][5] The catalyst interacts with molecular bromine (Br₂), polarizing the Br-Br bond and generating a highly electrophilic bromine species.[4][6] This activation step is crucial for the subsequent attack by the deactivated dichlorobenzene ring.

1.2 Directing Effects and Product Formation

The two chlorine atoms on the benzene (B151609) ring significantly influence the reaction's regioselectivity. Halogens are deactivating groups, meaning they withdraw electron density from the ring, making it less nucleophilic than benzene.[7] However, they are also ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance.[3]

In the case of 1,4-dichlorobenzene, all four available positions for substitution are ortho to a chlorine atom. Therefore, the substitution will occur at one of these positions. The reaction yields a single primary product: 1-bromo-2,5-dichlorobenzene .[7] The chlorination of 1,4-dichlorobenzene, a chemically similar reaction, exclusively produces 1,2,4-trichlorobenzene.[8][9]

The overall reaction can be summarized as:

C₆H₄Cl₂ + Br₂ --(FeBr₃)--> C₆H₅BrCl₂ + HBr

Quantitative Data

The following tables summarize key physical properties and representative reaction parameters.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1,4-DichlorobenzeneC₆H₄Cl₂147.0053.5174
BromineBr₂159.81-7.258.8
1-Bromo-2,5-dichlorobenzeneC₆H₃BrCl₂225.8936 - 39243
Ferric Bromide (anhydrous)FeBr₃295.56200 (dec.)N/A

Table 2: Representative Reaction Conditions for Halogenation

While specific yield data for the bromination of 1,4-dichlorobenzene is not extensively published, the conditions are analogous to the well-documented chlorination reaction. High conversion and selectivity are expected under optimized conditions.

ParameterConditionRationale / Notes
Substrate 1,4-DichlorobenzeneHigh purity is crucial to prevent isomeric byproducts.[8]
Halogenating Agent Bromine (Br₂)Typically used in slight molar excess.
Catalyst Ferric Bromide (FeBr₃) or Iron powderAnhydrous conditions are essential. Iron can react in situ with bromine to form FeBr₃.[10]
Catalyst Loading 0.001 - 0.1 mol per mole of halobenzene[11]Sufficient to catalyze the reaction without promoting side reactions.
Temperature 20 - 70 °C[11][12]The reaction is exothermic. Temperature control is vital to minimize byproduct formation.
Reaction Time 2 - 6 hours[12][13]Monitored by GC analysis until substrate consumption is complete.[8]
Expected Yield >95%Based on analogous chlorination reactions with high conversion rates.[13]

Experimental Protocols

The following section details a representative laboratory-scale procedure for the electrophilic bromination of 1,4-dichlorobenzene.

3.1 Materials and Equipment

  • Reactants: 1,4-Dichlorobenzene, Liquid Bromine, Anhydrous Ferric Bromide (or iron filings).

  • Apparatus: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, dropping funnel, condenser, gas trap (for HBr).

  • Work-up: Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator.

  • Solvents/Reagents: Dichloromethane (or other suitable solvent), water, 5% sodium bisulfite solution, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663).

3.2 Step-by-Step Procedure

  • Reactor Setup: Equip a dry round-bottom flask with a magnetic stir bar. Place the flask in a heating mantle. Attach a dropping funnel and a condenser. The top of the condenser should be connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

  • Charging Reactants: To the flask, add 1,4-dichlorobenzene (1.0 mole). If using a solvent like dichloromethane, add it at this stage.

  • Catalyst Addition: Add the anhydrous ferric bromide catalyst (e.g., 0.02 mole). Ensure the catalyst is handled in a dry environment to prevent deactivation.

  • Bromine Addition: Begin stirring the mixture. Slowly add liquid bromine (1.1 moles) from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic; maintain the temperature between 20-30°C using a water bath if necessary.[12]

  • Reaction: After the addition is complete, continue to stir the mixture. The reaction can be gently heated to 40-50°C for 2-4 hours to ensure completion.[8]

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material.[8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water, to remove the bulk of the catalyst.

      • 5% sodium bisulfite solution, to quench any unreacted bromine.

      • Saturated sodium bicarbonate solution, to neutralize any remaining acidic species.

      • Brine, to aid in phase separation.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-bromo-2,5-dichlorobenzene, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Mandatory Visualizations

4.1 Reaction Mechanism Pathway

Experimental_Workflow A Setup (Flask, Condenser, Gas Trap) B Charge Reactants (1,4-Dichlorobenzene, Catalyst) A->B 1 C Slow Addition of Bromine (Control Temperature) B->C 2 D Reaction Period (Stirring, Heating) C->D 3 E Reaction Monitoring (GC Analysis) D->E 4 D->E Monitor F Work-up (Quench, Wash with H₂O, NaHCO₃) E->F 5. (If complete) G Drying & Solvent Removal (MgSO₄, Rotary Evaporator) F->G 6 H Purification (Vacuum Distillation or Recrystallization) G->H 7 I Final Product Analysis (GC, NMR) H->I 8

References

A Technical Guide to the Differential Reactivity of C-Br and C-Cl Bonds in 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-1,4-dichlorobenzene is a trifunctional aromatic building block that offers significant opportunities for sequential and site-selective chemical modifications. The distinct electronic and steric environment of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds imparts a predictable and exploitable hierarchy of reactivity. This technical guide provides an in-depth analysis of this differential reactivity, focusing on fundamental principles, applications in key synthetic transformations, and detailed experimental protocols. Quantitative data is presented to support the principles of chemoselectivity, and logical workflows are visualized to aid in experimental design.

Fundamental Principles of Reactivity

The selective functionalization of a C-Br bond in the presence of a C-Cl bond is primarily governed by the difference in their bond dissociation energies (BDE). The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.[1][2] This fundamental difference means that less energy is required to cleave the C-Br bond, making it the more reactive site in many chemical transformations, particularly those where bond cleavage is the rate-determining step.[1]

The general order of reactivity for carbon-halogen bonds in aryl halides, especially in transition metal-catalyzed reactions, is C-I > C-Br > C-Cl > C-F.[2][3] This trend is inversely correlated with the bond dissociation energy.

Data Presentation: Bond Dissociation Energies

The following table summarizes the average bond dissociation energies for C-Cl and C-Br bonds in aryl systems, providing a quantitative basis for the observed reactivity differences.

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Average Bond Dissociation Energy (kJ/mol)
Aryl C-Cl~96~402
Aryl C-Br~81~339
Data compiled from representative values in organic chemistry literature.[1][2]

The lower BDE of the Aryl C-Br bond directly translates to its higher susceptibility to cleavage and subsequent functionalization under milder reaction conditions compared to the Aryl C-Cl bond.

G cluster_0 Reactivity Principle BDE Bond Dissociation Energy (BDE) Reactivity Chemical Reactivity BDE->Reactivity inversely proportional CBr Aryl C-Br Bond (BDE: ~81 kcal/mol) CCl Aryl C-Cl Bond (BDE: ~96 kcal/mol) CBr->Reactivity Higher Reactivity CCl->Reactivity Lower Reactivity

Figure 1. Relationship between Bond Dissociation Energy and Reactivity.

Selective Transformations

The differential reactivity of the C-Br and C-Cl bonds in this compound is most prominently exploited in transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[4] The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex.[5][6] This step is often rate-determining and is significantly faster for aryl bromides than for aryl chlorides.[2] This allows for the selective functionalization of the C-Br bond in this compound while leaving the two C-Cl bonds intact.[7]

Common cross-coupling reactions where this selectivity is observed include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.[4]

  • Sonogashira Coupling: Reaction with a terminal alkyne.[4]

  • Buchwald-Hartwig Amination: Reaction with an amine.[4][8]

  • Heck Coupling: Reaction with an alkene.[4]

G start This compound product Monofunctionalized Product (1,4-dichloro-2-substituted-benzene) start->product Selective reaction at C-Br bond pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_cat->product coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) coupling_partner->product conditions Mild Conditions (Base, Solvent, Temp < 100°C) conditions->product

Figure 2. Selective cross-coupling of this compound.

The general catalytic cycle highlights the critical oxidative addition step where selectivity is established.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Oxidative Addition (Rate: C-Br >> C-Cl) ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Ar_R Ar-R (Coupled Product) ArX Ar-X (Aryl Halide) R_M R-M (Organometallic Reagent) G reactant This compound product (2,5-Dichlorophenyl)magnesium bromide reactant->product Selective Mg Insertion at C-Br bond reagent Mg(0) / Anhydrous Ether reagent->product final_product Functionalized Product (e.g., 2,5-Dichlorobenzoic acid) product->final_product Reaction with E+ electrophile Electrophile (E+) e.g., CO₂, RCHO electrophile->final_product

References

A Technical Guide to the Synthetic Applications of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: An in-depth exploration of 2-Bromo-1,4-dichlorobenzene as a versatile intermediate in modern organic synthesis, focusing on its reactivity, key transformations, and applications in constructing complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Introduction

This compound is a polysubstituted aryl halide that serves as a crucial building block in organic synthesis. Its utility stems from the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in many catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the C2 position, making it a valuable precursor for the synthesis of complex, multi-substituted aromatic structures.[1] This guide details its primary applications, provides quantitative data on key reactions, and outlines relevant experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 1435-50-3[2]
Molecular Formula C₆H₃BrCl₂[2][3]
Molecular Weight 225.90 g/mol
Appearance Colorless to cream or pale brown crystals/powder[4]
Melting Point 32-36 °C
Boiling Point ~238 °C (Predicted)[5]
SMILES Clc1ccc(Cl)c(Br)c1
InChI Key OVXVQBCRONSPDC-UHFFFAOYSA-N[2]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as a substrate in transition metal-catalyzed cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), than the more stable C-Cl bonds.[1] This predictable selectivity is foundational to its role in synthetic chemistry.

Caption: Selective reactivity of halogen sites.
Mizoroki-Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.[6][7] With this compound, this reaction selectively produces vinyl-substituted dichlorobenzenes, which are valuable synthetic intermediates. The reaction is catalyzed by palladium complexes and requires a base.[6]

Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene Mig_Insert Migratory Insertion Alkene_Coord->Mig_Insert Beta_Elim β-Hydride Elimination Mig_Insert->Beta_Elim Product Substituted Alkene (Ar-R=R) Beta_Elim->Product Base_Regen Reductive Elimination (Base) Beta_Elim->Base_Regen Base_Regen->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Table 1: Examples of Heck Reactions with this compound

Alkene Coupling PartnerProductCatalyst SystemBaseSolventTemp (°C)YieldReference
Styrene1,4-dichloro-2-stilbenylbenzene(P(NC₅H₁₀)₃)₂Pd(Cl)₂K₂CO₃NMP100High[8]
4-Methoxystyrene1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzenePd(OAc)₂ / LigandAdditiveSolvent140N/A
3-Chlorostyrene1,4-dichloro-2-[(E)-2-(3-chlorophenyl)ethenyl]benzenePd(OAc)₂ / LigandAdditiveSolvent140N/A

Experimental Protocol: General Procedure for Mizoroki-Heck Reaction [8]

  • To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol), the desired alkene (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for instance, dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium (1 mol%).

  • Add 20 mL of an appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), via syringe.

  • Insert a stir bar, seal the flask, and place it in a preheated oil bath at 100-140 °C.

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the substituted alkene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[9][10] this compound can be either the halide partner or, more strategically, a precursor to the corresponding boronic acid. The synthesis of (2,5-dichlorophenyl)boronic acid from this compound via lithiation followed by reaction with a borate (B1201080) ester is a key transformation. This boronic acid is a reactant for synthesizing Dipeptidyl peptidase IV (DPP4) inhibitors used in treating type 2 diabetes.[11]

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)-R(L2) Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 Product Biaryl Product (Ar-R) ReductElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Workflow: Synthesis of (2,5-Dichlorophenyl)boronic acid

Boronic_Acid_Synthesis A This compound B Lithiation (e.g., n-BuLi, THF, -78°C) A->B C 2,5-Dichlorophenyllithium (Organolithium Intermediate) B->C D Reaction with Borate Ester (e.g., Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Aqueous Workup (Acidic Hydrolysis) E->F G 2,5-Dichlorophenylboronic Acid F->G

Caption: Synthetic route to a key boronic acid.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[12][13][14] This reaction allows for the synthesis of 2,5-dichloroaniline (B50420) derivatives, which are precursors for dyes, pigments, and agrochemicals like the herbicide Dicamba.[15][16] The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a strong base.[17][18]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Amine_Coord Amine Coordination + Deprotonation PdII_Aryl->Amine_Coord HNR₂ Base Amido_Complex [Ar-Pd(II)-NR₂ (L)] Amine_Coord->Amido_Complex ReductElim Reductive Elimination Amido_Complex->ReductElim ReductElim->Pd0 Product Aryl Amine (Ar-NR₂) ReductElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by both palladium and copper(I) complexes.[19][20] This reaction is highly valuable for creating arylalkynes and conjugated enynes under mild conditions.[19][21] Using this compound, this method provides a direct route to 2-alkynyl-1,4-dichlorobenzene derivatives, which can be used in materials science and pharmaceutical synthesis.[22][23] The reactivity order (I > Br > Cl) ensures selective coupling at the bromine site.[20]

Experimental Protocol: General Procedure for Sonogashira Coupling [20]

  • To a solution of this compound (1.0 eq) in a suitable solvent like THF (5 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the copper co-catalyst (CuI, 0.025 eq).

  • Sequentially add an amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq).

  • Stir the reaction at room temperature for 3-6 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Applications in Industry

The derivatives of this compound are important intermediates in several high-value chemical industries.

Pharmaceutical Synthesis

This compound is a building block for creating complex molecules with potential therapeutic value.

  • Labeled Compounds: It has been used in the synthesis of labeled versions of the investigational proteasome inhibitor MLN9708, which is crucial for metabolic and pharmacokinetic studies.[1]

  • API Intermediates: Its isomer, 4-Bromo-1,2-dichlorobenzene, is a key intermediate in the synthesis of Dapagliflozin, a medication for type 2 diabetes. The selective reactivity offered by this compound makes it similarly valuable for constructing other complex Active Pharmaceutical Ingredients (APIs).[24]

Agrochemical Synthesis

The chlorinated aromatic core is a common feature in many agrochemicals.

  • Herbicide Precursors: 2,5-Dichloroaniline, which can be synthesized from this compound via amination, is a known intermediate for the herbicide Dicamba.[15] It is also used in the synthesis of other pesticides and fungicides.[16][24]

Dyes, Pigments, and Functional Materials

The ability to selectively introduce substituents onto the dichlorobenzene ring makes it a useful starting material for dyes and pigments.

  • Azo Dyes: 2,5-Dichloroaniline is a critical component in the production of various azo dyes and pigments, where its amine group participates in coupling reactions to create vibrant and stable colors.[5][16]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. The pronounced reactivity difference between its carbon-bromine and carbon-chlorine bonds enables chemists to perform selective, high-yield transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide access to a wide array of polysubstituted aromatic compounds that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic application of this building block continues to facilitate innovation and efficiency in modern chemical manufacturing.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[3]

These application notes provide a detailed protocol for the selective Suzuki coupling reaction of 2-Bromo-1,4-dichlorobenzene. This substrate is of particular interest as it possesses two different halogen atoms, allowing for chemoselective functionalization. Based on the established reactivity trend of halogens in Suzuki coupling (I > Br >> Cl), the reaction can be directed to occur selectively at the more reactive carbon-bromine bond, leaving the chloro substituents intact for potential subsequent transformations.[4] This selective approach enables the synthesis of complex, differentially substituted aromatic structures, which are valuable scaffolds in drug discovery and development.

General Reaction Scheme

The selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows, yielding a 2-aryl-1,4-dichlorobenzene derivative:

General Reaction Scheme for the Selective Suzuki Coupling of this compound.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex. This is generally the rate-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide. The base activates the boronic acid to facilitate this step.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' 2-Aryl-1,4-dichlorobenzene Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Ar')L2 Ar'-X This compound Ar'-X->Ar-Pd(II)(Br)L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Quantitative Data

The following table summarizes representative reaction conditions and yields for the selective Suzuki coupling of various bromochloroarenes with arylboronic acids. These examples demonstrate the feasibility of achieving high yields and selectivity for the C-Br bond cleavage.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromochlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
21-Bromo-4-chlorobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801688
32-Bromo-4-chlorophenolPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂OReflux1281[5]
41-Bromo-3-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80292[6]
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane1001285[7]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂])

  • Phosphine (B1218219) ligand (if using Pd(OAc)₂, e.g., SPhos, XPhos, or Triphenylphosphine [PPh₃])

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate (B84403) [K₃PO₄])

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide [DMF])

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general method suitable for a wide range of arylboronic acids.

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Add the anhydrous organic solvent (e.g., 1,4-Dioxane or Toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-1,4-dichlorobenzene.

Protocol 2: Procedure using Pd(OAc)₂ with a Phosphine Ligand

This protocol is often used for more challenging couplings or to optimize reaction conditions.

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Add the anhydrous organic solvent (e.g., Toluene) and stir for a few minutes to allow for catalyst pre-formation.

  • To this mixture, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add degassed water (typically 10-20% of the organic solvent volume).

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Follow the workup and purification procedure as outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the selective Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst and Ligand A->B C Add Solvents (Organic + Water) B->C D Degas and Place under Inert Atmosphere C->D E Heat to Desired Temperature (e.g., 80-110 °C) D->E F Stir for Required Time (Monitor by TLC/GC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction with Organic Solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterization (NMR, MS, etc.) J->K

Caption: General experimental workflow for the Suzuki coupling reaction.

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound offers an efficient and reliable method for the synthesis of 2-aryl-1,4-dichlorobenzenes. By carefully selecting the catalyst, ligand, base, and solvent system, high yields and excellent chemoselectivity for the reaction at the carbon-bromine bond can be achieved. The protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to utilize this valuable transformation in their synthetic endeavors. Further optimization of reaction conditions may be necessary for specific arylboronic acids to maximize yields.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-Bromo-1,4-dichlorobenzene, a versatile building block in organic synthesis. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, making this substrate particularly valuable for the synthesis of complex molecules in pharmaceutical and materials science. This document outlines detailed protocols and quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation reactions, with a focus on achieving chemoselectivity for the more reactive C-Br bond.

Principle of Chemoselectivity

The selective cross-coupling of this compound is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium(0) catalyst compared to the stronger C-Cl bond. This inherent reactivity difference (C-I > C-Br > C-OTf > C-Cl) forms the basis for selective functionalization at the bromine-substituted position while leaving the chlorine atoms intact for subsequent transformations. By carefully selecting the catalyst, ligands, base, and reaction conditions, high chemoselectivity can be achieved.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron reagent. In the case of this compound, this reaction can be performed selectively at the C-Br bond to introduce a variety of aryl or vinyl substituents.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of this compound Derivatives.

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane (B91453)/H₂OReflux1264-81*
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Toluene/EtOH/H₂O10012~70-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10012~70-80

*Data is representative for a similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, and indicates expected performance.[1] **Yields are representative values from studies on similar aryl bromide substrates and provide a reasonable expectation of reactivity.

Experimental Protocol: Selective Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • K₃PO₄ (2.0 mmol)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon source.

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

    • Add the degassed 1,4-dioxane and water to the flask via syringe.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.

Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination of this compound.

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018~90-98
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11024~80-95
n-Hexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBuToluene8024~85-95**

**Yields are representative values from studies on similar aryl bromide substrates and provide a reasonable expectation of reactivity.[2]

Experimental Protocol: Selective Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.02 mmol, 2 mol%)

    • NaOtBu (1.4 mmol)

    • Toluene (5 mL)

    • Schlenk tube, magnetic stirrer, nitrogen/argon source.

  • Procedure:

    • In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

    • Add the Pd₂(dba)₃, XPhos, and a magnetic stir bar.

    • Add this compound and toluene.

    • Finally, add the amine.

    • Seal the tube and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

    • Filter, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.

Table 3: Representative Conditions for Selective Sonogashira Coupling of this compound.

AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF5012~80-90
1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEtDMF608~75-85
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene7010~80-90**

**Yields are representative values from studies on similar aryl bromide substrates and provide a reasonable expectation of reactivity.

Experimental Protocol: Selective Sonogashira Coupling
  • Materials:

    • This compound (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (2.0 mmol)

    • THF (5 mL)

    • Schlenk flask, magnetic stirrer, nitrogen/argon source.

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add THF, triethylamine, and the terminal alkyne via syringe.

    • Stir the reaction mixture at 50 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture and dilute with diethyl ether.

    • Filter through a pad of Celite, washing with diethyl ether.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are versatile intermediates in organic synthesis.

Table 4: Representative Conditions for Selective Cyanation of this compound.

Cyanide SourcePalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
K₄[Fe(CN)₆]Pd(OAc)₂ (0.1)--DMAc120583-96*
Zn(CN)₂Pd₂(dba)₃ (1.5)dppf (3)-DMF8012~80-90**

*Data is for a ligand-free cyanation of aryl bromides and is expected to be applicable.[3] **Yields are representative values from studies on similar aryl bromide substrates and provide a reasonable expectation of reactivity.[4]

Experimental Protocol: Selective Palladium-Catalyzed Cyanation
  • Materials:

    • This compound (1.0 mmol)

    • K₄[Fe(CN)₆] (0.6 mmol)

    • Pd(OAc)₂ (0.001 mmol, 0.1 mol%)

    • Na₂CO₃ (0.2 mmol)

    • DMAc (3 mL)

    • Sealed tube, magnetic stirrer, nitrogen/argon source.

  • Procedure:

    • To a sealable reaction tube, add this compound, K₄[Fe(CN)₆], Pd(OAc)₂, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add DMAc via syringe.

    • Seal the tube and heat the reaction mixture to 120 °C with stirring.

    • Monitor the reaction by GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination R_2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Ar-Pd(II)-NR_2(L_n) Ar-Pd(II)-NR_2(L_n) Deprotonation->Ar-Pd(II)-NR_2(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR_2(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR_2

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(L_n) Ar-Pd(II)-C≡C-R(L_n) Transmetalation->Ar-Pd(II)-C≡C-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-C≡C-R CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination H-C≡C-R Base Cu-C≡C-R Cu-C≡C-R Alkyne\nCoordination->Cu-C≡C-R Experimental_Workflow A Reagent Preparation (Substrate, Catalyst, Ligand, Base) B Inert Atmosphere Setup (Evacuate & Backfill with N₂/Ar) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Workup (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G Logical_Relationships Reaction\nOutcome Reaction Outcome Catalyst Catalyst (Pd source) Catalyst->Reaction\nOutcome Ligand Ligand (Phosphine, NHC) Ligand->Reaction\nOutcome Base Base (Inorganic/Organic) Base->Reaction\nOutcome Solvent Solvent (Polarity) Solvent->Reaction\nOutcome Temperature Temperature Temperature->Reaction\nOutcome Substrate Substrate (this compound) Substrate->Reaction\nOutcome

References

Application Notes and Protocols: Formation of (2,5-Dichlorophenyl)magnesium Bromide from 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the selective formation of a Grignard reagent from 2-Bromo-1,4-dichlorobenzene. The inherent reactivity difference between the bromine and chlorine substituents on the aromatic ring allows for the chemoselective formation of (2,5-Dichlorophenyl)magnesium bromide. This regioselectivity is crucial for the synthesis of specifically substituted aromatic compounds, which are valuable intermediates in the development of pharmaceuticals and other complex organic molecules. The reactivity of halogens in Grignard formation follows the order I > Br > Cl, making the carbon-bromine bond significantly more susceptible to oxidative addition with magnesium metal than the carbon-chlorine bonds.[1][2]

Reaction Principle

The formation of (2,5-Dichlorophenyl)magnesium bromide proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent through coordination. Strict anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water, which leads to their immediate decomposition.[3][4]

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of (2,5-Dichlorophenyl)magnesium Bromide

This protocol outlines the general procedure for the formation of the Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. The system should be flushed with a dry inert gas.

  • Initiation: Add a single crystal of iodine to the flask. The disappearance of the iodine color upon heating is an indication of magnesium activation.[3]

  • Addition of Aryl Halide: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming, and its start is indicated by the disappearance of the iodine color, bubble formation, and a slight turbidity of the solution.[2]

  • Reaction Progression: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-to-brown solution of (2,5-Dichlorophenyl)magnesium bromide is then cooled to room temperature and is ready for use in subsequent reactions.

Quantitative Data for Grignard Reagent Formation:

ParameterValue
Reactants
This compound1.0 eq
Magnesium1.2 eq
Solvent Anhydrous Diethyl Ether or THF
Initiator Iodine (catalytic)
Reaction Time 2-3 hours
Reaction Temperature Reflux
Typical Yield 70-90% (estimated based on similar reactions)[3]
Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)

This protocol describes a typical application of the prepared Grignard reagent in a reaction with an electrophile.

Materials:

  • Solution of (2,5-Dichlorophenyl)magnesium bromide (from Protocol 1)

  • Benzaldehyde (B42025)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Separatory funnel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve benzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, (2,5-dichlorophenyl)(phenyl)methanol, can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data for Reaction with Benzaldehyde:

ParameterValue
Reactants
(2,5-Dichlorophenyl)magnesium bromide1.1 eq
Benzaldehyde1.0 eq
Solvent Anhydrous Diethyl Ether or THF
Reaction Time 2-3 hours
Reaction Temperature 0 °C to room temperature
Product (2,5-dichlorophenyl)(phenyl)methanol
Reported Yield Not available for this specific reaction, but similar reactions suggest yields in the range of 60-80%.

Applications in Synthesis

The (2,5-Dichlorophenyl)magnesium bromide reagent is a versatile intermediate for the synthesis of a variety of organic molecules.

Synthesis of 2,5-Dichlorobenzoic Acid

Reaction of the Grignard reagent with carbon dioxide (dry ice) followed by acidic workup provides 2,5-dichlorobenzoic acid, a valuable building block in medicinal chemistry.

Reaction Scheme:

A reported synthesis of 2,5-dichlorobenzoic acid from a different route gives a yield of 97%.[5]

Cross-Coupling Reactions (e.g., Kumada Coupling)

(2,5-Dichlorophenyl)magnesium bromide can be used in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds. This reaction typically involves a nickel or palladium catalyst to couple the Grignard reagent with another organic halide.[6][7][8]

Reaction Scheme (Example):

The Kumada coupling is advantageous as it allows for the direct use of Grignard reagents and can be effective at low temperatures.[7]

Diagrams

Grignard_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Grignard Reagent (2,5-Dichlorophenyl)magnesium bromide This compound->Grignard Reagent + Mg Mg Mg Mg->Grignard Reagent Solvent Anhydrous Ether/THF Solvent->Grignard Reagent Initiator Iodine (I2) Initiator->Grignard Reagent Atmosphere Inert (N2 or Ar) Atmosphere->Grignard Reagent

Caption: Formation of (2,5-Dichlorophenyl)magnesium bromide.

Experimental_Workflow A 1. Dry Glassware & Assemble Apparatus (Inert Atmosphere) B 2. Add Mg Turnings & Initiator (I2) A->B C 3. Add this compound in Anhydrous Ether/THF B->C D 4. Initiate & Reflux (1-2 hours) C->D E 5. Cool to 0 °C D->E F 6. Add Electrophile (e.g., Benzaldehyde) E->F G 7. Reaction at 0 °C to RT (1-2 hours) F->G H 8. Quench with aq. NH4Cl G->H I 9. Work-up (Extraction, Drying, Concentration) H->I J 10. Purification (Chromatography/Recrystallization) I->J K Final Product J->K

Caption: Experimental workflow for Grignard reagent formation and reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Heck reaction of 2-bromo-1,4-dichlorobenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This methodology is crucial for the synthesis of substituted alkenes, which are important intermediates in pharmaceuticals, fine chemicals, and materials science.[2]

The reactivity of the carbon-bromine bond is significantly higher than that of the carbon-chlorine bonds in this compound, allowing for selective olefination at the bromine-substituted position under appropriate conditions. These notes provide various reaction conditions to achieve this selective transformation.

General Reaction Scheme

The Heck reaction of this compound with an acrylate (B77674) ester proceeds as follows:

Reaction of this compound with an acrylate

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes various conditions for the Heck reaction of aryl bromides with acrylates, providing a comparative overview for the development of a specific protocol for this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2-((methoxymethoxy)methyl)benzeneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF1001285
1-Bromo-4-(trichloromethyl)benzeneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF1101692
1-Bromo-2-((methoxymethoxy)methyl)benzeneAcrylate EsterPd(OAc)₂ (1.5)PPh₃ (3)Et₃N (2.0)Toluene1101878
4-Bromoanisole2-Ethylhexyl acrylatePd/CNoneEt₃NNMP1406>80
IodobenzeneMethyl acrylateSupported PdNoneEt₃N/Na₂CO₃NMP1402~100

Experimental Protocols

Two detailed protocols are provided below. Protocol A uses a traditional palladium acetate (B1210297)/phosphine (B1218219) ligand system, while Protocol B outlines a ligand-free approach, which can simplify purification.

Protocol A: Palladium Acetate/Triphenylphosphine (B44618) Catalyzed Heck Reaction

This protocol is a standard and widely used method for the Heck reaction of aryl bromides.

Materials:

  • This compound

  • Acrylate ester (e.g., ethyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand. To this solution, add this compound (1.0 equiv), the desired acrylate ester (1.2-1.5 equiv), and anhydrous potassium carbonate (2.0 equiv).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure thorough mixing. Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 2,5-dichlorocinnamate derivative.[3]

Protocol B: Ligand-Free Heck Reaction

This protocol offers a simplified procedure by omitting the phosphine ligand, which can sometimes complicate purification.

Materials:

  • This compound

  • Acrylate ester (e.g., methyl acrylate)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Triethylamine (Et₃N)

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel suitable for heating

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the acrylate ester (1.5 equiv), and 10 wt% Pd/C (0.01 equiv).

  • Solvent and Base Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent, followed by triethylamine (2.0 equiv) as the base.

  • Reaction Execution: Heat the reaction mixture to 130-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethyl acetate.

  • Purification: Combine the filtrate and washes, and extract with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by flash column chromatography.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction, which proceeds through a Pd(0)/Pd(II) pathway.[5]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pdi_complex alkene_coordination Alkene Coordination pdi_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)-X(L)₂(alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)X(L)₂] + Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination reductive_elimination->pd0 - HBX

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

The diagram below outlines a general experimental workflow for performing a Heck reaction and isolating the product.

Experimental_Workflow cluster_reaction Reaction Setup cluster_execution Reaction cluster_workup Workup & Isolation cluster_purification Purification setup Combine Catalyst, Ligand, Aryl Halide, Alkene, Base in Solvent under Inert Atmosphere heat Heat Reaction Mixture (e.g., 100-140 °C) setup->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter (if heterogeneous catalyst) cool->filter extract Dilute and Extract (e.g., Ethyl Acetate/Water) filter->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product product chromatography->product Pure Product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 2-Bromo-1,4-dichlorobenzene. Due to the differential reactivity of the halogen substituents (Br vs. Cl), this substrate allows for selective functionalization at the more reactive bromo position, making it a valuable building block for the synthesis of complex, selectively substituted aromatic compounds.

Reaction Principle and Selectivity

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A key aspect of the Sonogashira coupling of this compound is its regioselectivity. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Consequently, the Sonogashira coupling of this compound is expected to occur selectively at the C-Br bond, leaving the two C-Cl bonds intact for potential subsequent transformations. This selective reactivity allows for a stepwise and controlled elaboration of the aromatic scaffold.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Sonogashira coupling of aryl bromides with various terminal alkynes under typical reaction conditions. While specific data for this compound is limited in readily available literature, the data presented for analogous substrates, such as 2-amino-3-bromopyridines, provides a strong indication of the expected reactivity and efficiency of the reaction.[1]

EntryAryl BromideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuITriethylamine (B128534)DMF100393
22-Amino-3-bromopyridine4-Methylphenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuITriethylamineDMF100394
32-Amino-3-bromopyridine4-Propylphenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuITriethylamineDMF100392
42-Amino-3-bromopyridine4-Methoxyphenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuITriethylamineDMF100396
52-Amino-3-bromopyridine1-Heptyne2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuITriethylamineDMF100385
62-Amino-3-bromopyridineTrimethylsilylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuITriethylamineDMF100388
72-Amino-5-chloro-3-bromopyridine4-Propylphenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuITriethylamineDMF100385

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)-Br (L)₂ Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Cu-C≡CR ArPd(II)(C≡CR)L2 Ar-Pd(II)-C≡CR (L)₂ Transmetalation->ArPd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Cu(I)Br Cu(I)Br Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination H-C≡CR Cu_Alkyne_Complex [Cu(I)-alkyne] Complex Alkyne_Coordination->Cu_Alkyne_Complex Deprotonation Deprotonation Cu_Alkyne_Complex->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine this compound, Pd catalyst, CuI, and solvent in a reaction vessel. start->reagents degas Degas the reaction mixture (e.g., by bubbling with N₂ or Ar). reagents->degas add_base_alkyne Add base (e.g., Triethylamine) and terminal alkyne. degas->add_base_alkyne reaction Heat the reaction mixture to the desired temperature and monitor progress by TLC or LC-MS. add_base_alkyne->reaction workup Cool to room temperature, dilute with an organic solvent, and wash with aqueous solutions (e.g., NH₄Cl, brine). reaction->workup purification Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography. workup->purification characterization Characterize the purified product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: General experimental workflow for the Sonogashira coupling.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

Detailed Experimental Procedure (Adapted from a general procedure for aryl bromides):

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025-0.05 mmol, 2.5-5 mol%) and copper(I) iodide (0.025-0.05 mmol, 2.5-5 mol%).

    • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 5-10 mL of THF or DMF) via syringe.

    • Add the anhydrous amine base (e.g., triethylamine, 2.0-3.0 mmol, 2.0-3.0 equiv) via syringe.

    • Finally, add the terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv) dropwise via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (typically 60-100 °C) using a heating mantle.

    • Monitor the progress of the reaction by TLC by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the catalyst and other insoluble materials. Wash the filter cake with the same organic solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1,4-dichloro-2-(alkynyl)benzene product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Amines can be corrosive and have strong odors; handle them in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Its significance lies in the efficient formation of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in countless biologically active molecules and functional materials.[2] This reaction offers a versatile and high-yielding alternative to traditional methods of N-arylation, such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2]

The substrate of interest, 2-bromo-1,4-dichlorobenzene, presents a unique challenge and opportunity for selective functionalization due to the presence of three halogen atoms with differing reactivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This inherent difference can be exploited to achieve selective mono-amination at the more reactive C-Br bond, leaving the C-Cl bonds intact for subsequent transformations. Achieving high selectivity is crucial for the synthesis of complex molecules where sequential, site-specific modifications are required.

These application notes provide detailed protocols for the selective mono-amination of this compound, as well as guidance for achieving di-amination. The provided methodologies are based on established principles of the Buchwald-Hartwig reaction and serve as a starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps. Initially, a palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical as it modulates the stability and reactivity of the palladium center throughout the catalytic cycle.

Experimental Protocols

Protocol 1: Selective Mono-amination of this compound

This protocol describes a general procedure for the selective mono-amination of this compound with a representative primary amine (aniline) and secondary amine (morpholine). Optimization of reaction conditions may be required for different amine coupling partners.

Materials:

  • This compound

  • Amine (e.g., aniline (B41778) or morpholine)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos, or BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).

  • Reaction Conditions: Seal the flask or vial and place it in a preheated heating block or oil bath. Stir the reaction mixture at a temperature between 80-110 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Protocol 2: Di-amination of this compound

Achieving di-amination requires more forcing conditions to react the less reactive C-Cl bonds. This may lead to the formation of a mixture of mono- and di-aminated products, requiring careful purification.

Procedure:

Follow the procedure for Protocol 1 with the following modifications:

  • Stoichiometry: Use a larger excess of the amine (2.5 - 3.0 equivalents).

  • Catalyst and Ligand: A more active catalyst system, potentially with a higher catalyst and ligand loading (e.g., 4 mol% Pd precursor and 8 mol% ligand), may be necessary. Ligands specifically designed for aryl chloride amination, such as tBuXPhos, are recommended.[3]

  • Base: A strong base such as sodium tert-butoxide is typically required.

  • Temperature: Higher reaction temperatures (110-130 °C) may be needed.

  • Reaction Time: Longer reaction times are generally expected.

Data Presentation

The following tables provide a template for summarizing quantitative data from reaction optimization studies.

Table 1: Screening of Reaction Conditions for Mono-amination of this compound with Aniline

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield of Mono-amine (%)Yield of Di-amine (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001285<5
2Pd₂(dba)₃ (1)RuPhos (4)NaOtBu (1.4)Toluene1001278<5
3Pd(OAc)₂ (2)BINAP (4)NaOtBu (1.4)Toluene1002465<5
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane11024450
5Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Dioxane1001288<5

Table 2: Substrate Scope for Selective Mono-amination

EntryAmineProductYield (%)
1AnilineN-(2-bromo-4-chlorophenyl)aniline85
24-MethoxyanilineN-(2-bromo-4-chlorophenyl)-4-methoxyaniline82
3Morpholine4-(2-bromo-4-chlorophenyl)morpholine91
4n-HexylamineN-(2-bromo-4-chlorophenyl)hexan-1-amine75

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start prep_flask Prepare Dry Schlenk Flask start->prep_flask add_solids Add Pd Precursor, Ligand, Base, and Aryl Halide prep_flask->add_solids add_liquids Add Amine and Solvent add_solids->add_liquids reaction Heat under Inert Atmosphere (80-110 °C) add_liquids->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring Every 1-2h monitoring->reaction Incomplete workup Cool, Dilute, and Filter monitoring->workup Complete extraction Aqueous Work-up workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for the selective mono-amination of this compound.

References

Application Notes and Protocols for the Synthesis of Polysubstituted Aromatic Compounds Using 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted aromatic compounds utilizing 2-Bromo-1,4-dichlorobenzene as a versatile starting material. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, making this compound a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules.

Introduction to Selective Functionalization

This compound offers a strategic advantage in the synthesis of tri-substituted benzene (B151609) derivatives through regioselective cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed reactions, enabling the selective introduction of a substituent at the 2-position. The remaining chloro substituents can then be further functionalized in subsequent steps under more forcing reaction conditions or through alternative synthetic routes. This stepwise approach provides precise control over the substitution pattern of the aromatic ring.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This method is highly effective for the selective arylation of this compound at the C-Br position.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid4-Chloro-2-(phenyl)-1-chlorobenzenePd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O9018-2581
24-Methylphenylboronic acid4-Chloro-2-(p-tolyl)-1-chlorobenzenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018-2575
34-Methoxyphenylboronic acid4-Chloro-2-(4-methoxyphenyl)-1-chlorobenzenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018-2578
44-Chlorophenylboronic acid4-Chloro-2-(4-chlorophenyl)-1-chlorobenzenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018-2564

Note: The data presented is based on the arylation of a structurally similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, and is representative of the expected reactivity and yields for this compound.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (1.75 mmol)

  • 1,4-Dioxane

  • Distilled water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.04 mmol), and K₃PO₄ (1.75 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (2 mL) and distilled water (0.5 mL) to the flask.

  • Stir the reaction mixture at 90 °C for 18-25 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]

Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product cluster_conditions Conditions reactant1 This compound product 2-Aryl-1,4-dichlorobenzene reactant1->product reactant2 Ar-B(OH)₂ reactant2->product reagents Pd(PPh₃)₄, Base Solvent, Heat reagents->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing substituted anilines from aryl halides. The selective amination of this compound at the C-Br position can be achieved using various primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination of this compound (Representative Examples)
EntryAmineProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine4-(2,5-Dichlorophenyl)morpholinePd₂(dba)₃ / XPhosKOtBuToluene (B28343)902-2471
2Aniline2,5-Dichloro-N-phenylanilinePd₂(dba)₃ / XPhosKOtBuToluene902-2487
3Piperidine1-(2,5-Dichlorophenyl)piperidinePd₂(dba)₃ / XPhosKOtBuToluene902-24~70-80 (estimated)
4BenzylamineN-Benzyl-2,5-dichloroanilinePd₂(dba)₃ / XPhosKOtBuToluene902-24~70-80 (estimated)

Note: The yields are based on reactions with a brominated benzodiazepine (B76468) and are representative of the expected outcomes for this compound under optimized conditions.[2]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (10 mol%)

  • Potassium tert-butoxide (KOtBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube, etc.)

Procedure:

  • In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.05 mmol), XPhos (0.1 mmol), and KOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 90 °C for 2-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl product.[2]

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product cluster_conditions Conditions reactant1 This compound product 2-(R¹R²N)-1,4-dichlorobenzene reactant1->product reactant2 R¹R²NH reactant2->product reagents Pd Catalyst, Ligand Base, Solvent, Heat reagents->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

III. Sonogashira Coupling

The Sonogashira coupling is a palladium and copper co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes and conjugated enynes. The C-Br bond of this compound can be selectively coupled with various terminal alkynes.

Data Presentation: Sonogashira Coupling of this compound (Representative Examples)
EntryTerminal AlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene1-Chloro-4-((2,5-dichlorophenyl)ethynyl)benzenePd(PPh₃)₄ / CuIDiisopropylamineToluene552074
24-Fluorophenylacetylene1-((2,5-Dichlorophenyl)ethynyl)-4-fluorobenzenePd(PPh₃)₄ / CuIDiisopropylamineToluene552094
34-Ethynylbenzonitrile4-((2,5-Dichlorophenyl)ethynyl)benzonitrilePd(PPh₃)₄ / CuIDiisopropylamineToluene552067
4(Trimethylsilyl)acetylene2-((Trimethylsilyl)ethynyl)-1,4-dichlorobenzenePd(PPh₃)₄ / CuIDiisopropylamineToluene552065-98 (estimated)

Note: Yields are based on the selective Sonogashira coupling of 9-bromo-10-iodoanthracene (B15290078) and are representative of the expected reactivity for this compound.[3]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Diisopropylamine (DIPA)

  • Toluene (anhydrous and degassed)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk tube, etc.)

Procedure:

  • To a Schlenk tube, add this compound (1 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.02 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene and diisopropylamine.

  • Add the terminal alkyne (1.1 mmol) to the reaction mixture.

  • Stir the reaction at 55 °C for 20 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.[3]

Reaction Scheme: Sonogashira Coupling

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product cluster_conditions Conditions reactant1 This compound product 2-(R-C≡C)-1,4-dichlorobenzene reactant1->product reactant2 R-C≡CH reactant2->product reagents Pd/Cu Catalyst, Base Solvent, Heat reagents->product

Caption: General scheme for the Sonogashira coupling of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions described in these application notes.

Experimental_Workflow A 1. Reaction Setup - Add reactants, catalyst, ligand, and base to a Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen. A->B C 3. Solvent Addition - Add anhydrous, degassed solvent. B->C D 4. Reaction - Heat and stir for the specified time. - Monitor progress by TLC/GC-MS. C->D E 5. Work-up - Cool to room temperature. - Filter through Celite®. - Perform aqueous wash. D->E F 6. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. E->F G 7. Characterization - Obtain final product and characterize (NMR, MS, etc.). F->G

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of polysubstituted aromatic compounds. The chemoselective functionalization of the C-Br bond via established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides a reliable and efficient strategy for the synthesis of complex molecules. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery. Further functionalization of the remaining C-Cl bonds can be explored to generate even greater molecular diversity.

References

Application Notes and Protocols: 2-Bromo-1,4-dichlorobenzene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-1,4-dichlorobenzene as a key building block in the synthesis of pharmaceutical compounds. This document details its application in prominent palladium-catalyzed cross-coupling reactions and other transformations, offering specific examples in the synthesis of precursors for targeted therapies.

Introduction

This compound is a valuable halogenated aromatic compound in medicinal chemistry.[1] Its distinct substitution pattern, with three halogen atoms of differing reactivity, allows for regioselective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, enabling stepwise modifications to build complex molecular architectures.[1] This feature makes it an ideal starting material for introducing a 2,5-dichlorophenyl moiety into drug candidates. This moiety is present in several clinically significant pharmaceuticals, where it can contribute to binding affinity, metabolic stability, and overall efficacy.[1]

This document outlines the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, its use in the synthesis of key pharmaceutical intermediates for the proteasome inhibitor ixazomib (B1672701) (MLN9708) and the tyrosine kinase inhibitor Bosutinib is detailed.

Core Applications in Pharmaceutical Synthesis

The differential reactivity of the halogens on the benzene (B151609) ring is the cornerstone of this compound's utility. The C-Br bond is preferentially cleaved and functionalized under conditions that leave the C-Cl bonds intact. This allows for a second, different functionalization at the chlorine-bearing positions if required, by employing more forcing reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl substituents, creating biaryl structures that are common motifs in pharmaceuticals.

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012~85[2]
22-Bromo-4-chlorophenolPhenylboronic acidPd(OAc)₂ (2)2-amino-4,6-dihydroxypyrimidine (L1)K₂CO₃AqueousRT<1Quantitative[3]
32,5-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-24~80-90[4]
42-BromopyridinesArylboronic acidsPd(dppf)Cl₂ (3-5)-K₂CO₃1,4-Dioxane/H₂O1001273-92[5]

Note: Data in entries 2-4 are for structurally similar aryl halides and serve as a guide for reaction optimization.

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Add the anhydrous solvent mixture (5 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic acid + Base (K₂CO₃) + Pd(PPh₃)₄ reaction Reaction Setup (Toluene/H₂O, 90-100 °C) reagents->reaction 1. Mix reagents workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup 2. After completion purification Purification (Column Chromatography) workup->purification 3. Extract & Dry product 2-Aryl-1,4-dichlorobenzene purification->product 4. Isolate Bosutinib_Precursor_Synthesis start 2,4-Dichloro-5- methoxyaniline reaction Buchwald-Hartwig Amination (Pd catalyst, Base) start->reaction quinoline 4-Chloro-7-hydroxy-6- methoxyquinoline-3-carbonitrile quinoline->reaction intermediate 4-((2,4-dichloro-5-methoxyphenyl)amino)- 7-hydroxy-6-methoxyquinoline-3-carbonitrile reaction->intermediate Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) alkyne_complex Ar-Pd(II)(-C≡CR)L₂ pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Ar-C≡C-R alkyne_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation base Base base->alkyne MLN9708_Precursor_Synthesis start 1-Bromo-2,5-dichlorobenzene lithiation 1. Lithiation (n-BuLi) start->lithiation carbonation 2. Carbonation ([¹⁴C]CO₂) lithiation->carbonation product [carboxyl-¹⁴C]-2,5- dichlorobenzoic acid carbonation->product

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-1,4-dichlorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-1,4-dichlorobenzene as a versatile building block in the synthesis of novel agrochemicals. The document outlines key chemical principles, a detailed case study of a structurally related insecticide, and generalized experimental protocols for the strategic incorporation of the 2,5-dichlorophenyl moiety into potential agrochemical candidates.

Introduction: The Role of Halogenated Aromatics in Agrochemicals

Halogenated aromatic compounds are fundamental to the agrochemical industry, forming the backbone of numerous herbicides, insecticides, and fungicides.[1] The strategic placement of different halogen atoms on an aromatic ring can significantly influence a molecule's biological activity, metabolic stability, and mode of action. This compound is a valuable starting material due to the differential reactivity of its carbon-halogen bonds, which allows for selective and controlled chemical modifications.[1][2] Specifically, the carbon-bromine bond is more susceptible to cleavage in various cross-coupling reactions compared to the more robust carbon-chlorine bonds, enabling site-selective functionalization.[2]

Core Principle: Selective Functionalization

The primary advantage of using this compound in agrochemical synthesis lies in the ability to perform selective cross-coupling reactions. The greater reactivity of the C-Br bond allows for its preferential reaction, leaving the two C-Cl bonds intact for potential subsequent modifications. This hierarchical reactivity is crucial for building molecular complexity in a controlled manner.

G A This compound B Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) A->B Reactant C Selective reaction at the more reactive C-Br bond B->C Mechanism D Intermediate with a new substituent at the 2-position C->D Result E Further functionalization at C-Cl positions (optional) D->E Potential Next Step F Complex Agrochemically Active Molecule D->F E->F

Caption: Logical workflow for the selective functionalization of this compound.

Case Study: Synthesis of the Insecticide Profenofos (B124560)

While not a direct derivative of this compound, the synthesis of the organophosphate insecticide Profenofos from its structural isomer, 4-bromo-2-chlorophenol, serves as an excellent practical example of the synthetic strategies applicable to halogenated aromatics.[2] Profenofos is a non-systemic insecticide and acaricide that functions by contact and stomach action.[2]

Mode of Action: Profenofos acts as an acetylcholinesterase (AChE) inhibitor.[3] Acetylcholinesterase is a critical enzyme in the nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and ultimately, the death of the insect.

G cluster_0 Profenofos Synthesis A 4-Bromo-2-chlorophenol C Reaction in the presence of a base (e.g., K2CO3) and a solvent (e.g., acetonitrile) A->C B O-ethyl S-propyl phosphorochloridothioate B->C D Profenofos C->D

Caption: Simplified synthetic workflow for the insecticide Profenofos.

Physicochemical Properties of Profenofos
PropertyValue
Chemical FormulaC₁₁H₁₅BrClO₃PS
Molar Mass373.63 g/mol
AppearancePale yellow liquid
Melting Point-2.3 °C
Boiling Point110 °C at 0.001 mmHg
Water Solubility28 mg/L at 25 °C
Experimental Protocol: Synthesis of Profenofos Intermediate (4-bromo-2-chlorophenol)

This protocol describes the synthesis of the key intermediate for Profenofos, 4-bromo-2-chlorophenol, from 2-chlorophenol (B165306).[2]

Materials:

Procedure:

  • Dissolve 257.0 g (2 moles) of 2-chlorophenol in 350 g of chlorobenzene in a suitable reaction vessel.

  • Add 12 g of triethylamine hydrochloride to the mixture.

  • Cool the reaction mixture to 5°C.

  • Slowly add 320.0 g (2 moles) of bromine to the mixture over a period of 3 hours, ensuring the temperature is maintained between 5°C and 8°C.[2]

  • After the bromine addition is complete, allow the reaction mixture to warm to approximately 15°C and stir for an additional hour.

  • Remove the solvent (chlorobenzene) by distillation under reduced pressure (70°C at 15-20 torr).

  • The resulting crude product, 4-bromo-2-chlorophenol, can be purified by distillation or used directly in the next step.

General Protocol: Suzuki Coupling with this compound

This section provides a generalized, representative protocol for a Suzuki cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This reaction would selectively couple an arylboronic acid at the more reactive bromo position of this compound.

G cluster_1 Suzuki Coupling Workflow A This compound + Arylboronic Acid D Reaction Mixture A->D B Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) B->D C Solvent (e.g., Toluene (B28343)/Water) C->D E Heating (e.g., 80-100°C) D->E F Workup and Purification (Extraction, Chromatography) E->F G 2-Aryl-1,4-dichlorobenzene (Target Molecule) F->G

Caption: A general experimental workflow for a Suzuki coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., Toluene and Water)

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Add the palladium catalyst (0.02 - 0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-1,4-dichlorobenzene derivative.

Representative Quantitative Data

The following table provides representative data for a hypothetical Suzuki coupling reaction as described above.

ParameterValue
Reactants
This compound1.0 mmol
4-Methoxyphenylboronic acid1.1 mmol
Catalyst
Pd(PPh₃)₄0.03 mmol
Product
2-(4-methoxyphenyl)-1,4-dichlorobenzene
Yield 85-95%
Purity (by GC-MS) >98%
Potential Biological Activity of Derived Compounds

Compounds derived from this compound could be screened for a variety of agrochemical activities. For instance, diaryl ethers, which could be synthesized via Buchwald-Hartwig amination or Ullmann condensation, are a known class of herbicides. The table below presents hypothetical, yet plausible, biological activity data for a class of such compounds.

Compound ClassTarget Pest/WeedBiological Activity MetricValue Range (µg/mL)
Diaryl Ether DerivativesBroadleaf WeedsIC₅₀ (Inhibition of Photosystem II)0.1 - 10
Phenylpyrazole DerivativesLepidopteran PestsLD₅₀ (Contact Toxicity)0.5 - 20
Phenylpyrrole DerivativesFungal Pathogens (e.g., Botrytis cinerea)EC₅₀ (Mycelial Growth Inhibition)1 - 50

Conclusion

This compound represents a strategic and versatile starting material for the synthesis of novel agrochemicals. Its key advantage lies in the differential reactivity of its halogen atoms, which enables selective and controlled functionalization through a variety of well-established cross-coupling reactions. By leveraging this property, researchers can efficiently construct complex molecules with the potential for high biological activity. The protocols and data presented herein provide a foundational framework for the exploration and utilization of this valuable chemical building block in agrochemical research and development.

References

Application Notes and Protocols for Selective Functionalization at the C2 Position of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the selective functionalization of heterocyclic compounds at the C2 position. The methodologies outlined herein are crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

Introduction

The selective functionalization of C-H bonds in heterocyclic scaffolds is a cornerstone of modern synthetic chemistry, enabling the efficient construction of diverse molecular architectures. The C2 position of many heterocycles, such as indoles and imidazoles, is a frequent site for substitution in biologically active molecules. This document details robust and regioselective protocols for C2-arylation, -alkynylation, and -methylation, providing researchers with practical methods for late-stage functionalization and the generation of novel chemical entities.

Data Presentation

The following tables summarize the quantitative data for selected C2-functionalization protocols, offering a comparative overview of their efficiency and substrate scope.

Table 1: Palladium-Catalyzed C2-Alkynylation of Indoles with TIPS-EBX

EntrySubstrate (Indole Derivative)ProductYield (%)
1N-Methylindole2-((Triisopropylsilyl)ethynyl)-1-methyl-1H-indole85
25-Bromo-1-methyl-1H-indole5-Bromo-1-methyl-2-((triisopropylsilyl)ethynyl)-1H-indole82
35-Methoxy-1-methyl-1H-indole5-Methoxy-1-methyl-2-((triisopropylsilyl)ethynyl)-1H-indole78
41-Methyl-5-(trifluoromethyl)-1H-indole1-Methyl-2-((triisopropylsilyl)ethynyl)-5-(trifluoromethyl)-1H-indole75

Yields are for isolated products.

Table 2: Iridium-Catalyzed C2-Methylation of N-Pivaloylindoles

EntrySubstrate (Indole Derivative)ProductYield (%)
11-(1H-Indol-1-yl)-2,2-dimethylpropan-1-one1-(2-Methyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one88
21-(5-Bromo-1H-indol-1-yl)-2,2-dimethylpropan-1-one1-(5-Bromo-2-methyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one85
31-(5-Methoxy-1H-indol-1-yl)-2,2-dimethylpropan-1-one1-(5-Methoxy-2-methyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one82
42,2-Dimethyl-1-(5-(trifluoromethyl)-1H-indol-1-yl)propan-1-one2,2-Dimethyl-1-(2-methyl-5-(trifluoromethyl)-1H-indol-1-yl)propan-1-one76

Yields are for isolated products.

Table 3: Nickel-Catalyzed C2-Arylation of N-Substituted Imidazoles with Chloroarenes

EntrySubstrate (Imidazole Derivative)Aryl ChlorideProductYield (%)
11-Methyl-1H-imidazoleChlorobenzene1-Methyl-2-phenyl-1H-imidazole75
21-Methyl-1H-imidazole4-Chlorotoluene1-Methyl-2-(p-tolyl)-1H-imidazole78
31-Benzyl-1H-imidazoleChlorobenzene1-Benzyl-2-phenyl-1H-imidazole82
41-Methyl-1H-benzimidazoleChlorobenzene1-Methyl-2-phenyl-1H-benzimidazole85

Yields are for isolated products.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Selective Alkynylation of Indoles

This protocol describes the direct and selective alkynylation of indoles at the C2 position using a hypervalent iodine reagent, TIPS-EBX, with a palladium(II) catalyst.[1][2][3][4] This method provides a straightforward route to 2-alkynyl indoles with high regioselectivity.[1]

Materials:

Procedure:

  • To a reaction vial, add the N-substituted indole (0.5 mmol), TIPS-EBX (0.75 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Add dichloromethane (2.0 mL) and water (0.2 mL).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C2-alkynylated indole.

Protocol 2: Iridium-Catalyzed C2-Selective Methylation of Indoles

This protocol details the C2-selective methylation of indoles utilizing a pivaloyl directing group and an iridium catalyst.[5][6][7][8]

Materials:

  • N-Pivaloylindole (1.0 equiv)

  • Potassium methyltrifluoroborate (3.0 equiv)

  • [Cp*IrCl₂]₂ (2.5 mol%)

  • Silver acetate (AgOAc) (2.0 equiv)

  • 1,2-Dichloroethane (B1671644) (DCE)

Procedure:

  • In a glovebox, charge a screw-capped vial with N-pivaloylindole (0.2 mmol), potassium methyltrifluoroborate (0.6 mmol), [Cp*IrCl₂]₂ (0.005 mmol), and AgOAc (0.4 mmol).

  • Add 1,2-dichloroethane (1.0 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C2-methylated indole.

Protocol 3: Nickel-Catalyzed C2-Arylation of Imidazoles with Chloroarenes

This protocol describes a nickel-catalyzed direct C-H arylation of imidazoles at the C2 position with readily available chloroarenes.[9][10][11][12]

Materials:

Procedure:

  • In a glovebox, add the N-substituted imidazole (0.4 mmol), aryl chloride (0.6 mmol), Ni(OTf)₂ (0.04 mmol), dcype (0.048 mmol), and K₃PO₄ (1.2 mmol) to a reaction tube.

  • Add tert-amyl alcohol (1.6 mL).

  • Seal the tube and heat the mixture at 110 °C for 12-36 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C2-arylated imidazole.

Visualizations

Catalytic Cycle for Palladium-Catalyzed C2-Alkynylation of Indole

G Figure 1: Proposed Catalytic Cycle for Pd-Catalyzed C2-Alkynylation of Indole Indole Indole Indole_Pd_complex Indole-Pd(II) Complex Indole->Indole_Pd_complex C-H Activation Pd_II_cat Pd(II) Catalyst Pd_IV_intermediate Pd(IV) Intermediate Indole_Pd_complex->Pd_IV_intermediate Oxidative Addition Pd_IV_intermediate->Pd_II_cat C2_Alkynyl_Indole C2-Alkynylated Indole Pd_IV_intermediate->C2_Alkynyl_Indole Reductive Elimination TIPS_EBX TIPS-EBX TIPS_EBX->Pd_IV_intermediate HX - HX G Figure 2: Workflow for Ir-Catalyzed C2-Methylation Start Start Combine_Reagents Combine N-Pivaloylindole, KMeBF3, [Cp*IrCl2]2, AgOAc in DCE Start->Combine_Reagents Reaction Heat at 100 °C (18-24 h) Combine_Reagents->Reaction Workup Cool, Dilute with EtOAc, Filter through Celite Reaction->Workup Purification Concentrate and Purify by Column Chromatography Workup->Purification Product C2-Methylated Indole Purification->Product G Figure 3: Regioselectivity Control in Imidazole C-H Arylation Imidazole N-SEM-Imidazole Conditions1 Pd Catalyst, Weak Base (e.g., Cs2CO3) Imidazole->Conditions1 Conditions2 Pd Catalyst, Strong Base (e.g., NaOt-Bu) Imidazole->Conditions2 C5_Arylation C5-Arylation C2_Arylation C2-Arylation Conditions1->C5_Arylation Conditions2->C2_Arylation

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1,4-dichlorobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-bromo-1,4-dichlorobenzene via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common issues encountered during the purification process.

Solvent Selection for Recrystallization

Choosing an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a compound of moderate polarity, a range of organic solvents can be considered. Due to the lack of specific quantitative solubility data in the literature, a qualitative guide is provided below based on general principles for halogenated aromatic compounds. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

Qualitative Solubility Guide and Solvent Properties

SolventPolarityBoiling Point (°C)Suitability Notes
Ethanol (B145695) Polar78Often a good choice for halogenated benzenes. Provides a good balance of solubility at high and low temperatures.
Methanol Polar65Similar to ethanol but its lower boiling point can be advantageous for easier removal. May have slightly different solubility characteristics.
Hexane Non-polar69Likely to have low solubility at all temperatures, making it a potential anti-solvent in a mixed solvent system.
Toluene Non-polar111May be a good solvent, but its high boiling point can sometimes lead to "oiling out" if the compound's melting point is exceeded.
Acetone Polar56Tends to be a very good solvent, which might make it difficult to achieve good recovery unless used in a mixed solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound from a single solvent, such as ethanol.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid. Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals on a watch glass or in a desiccator. Once dry, determine the weight and melting point to assess purity and yield. The melting point of pure this compound is in the range of 32-36 °C.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
"Oiling Out" (Formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.- Try a mixed solvent system.
Low Yield of Purified Product - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Rinse the flask with a small amount of ice-cold solvent to transfer all crystals to the filter.
Colored Crystals - Incomplete removal of colored impurities.- Repeat the recrystallization process, including the optional activated carbon step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are often isomers formed during the synthesis, such as other brominated or chlorinated benzene (B151609) derivatives. Unreacted starting materials may also be present. The synthesis of this compound typically involves the electrophilic bromination of 1,4-dichlorobenzene.[2]

Q2: How can I tell if my recrystallization was successful?

A2: A successful recrystallization should result in a higher purity product. This can be assessed by a sharper and higher melting point compared to the crude material, and a noticeable improvement in the color and crystalline appearance of the solid.

Q3: Is it possible to use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A good approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is much less soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

Q4: What safety precautions should I take when working with this compound?

A4: this compound is an irritant. It is important to handle it in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the experimental workflow for recrystallization and a logical approach to troubleshooting common issues.

RecrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize if colored cool Slow Cooling to Room Temperature dissolve->cool if not colored and no solids hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingRecrystallization cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_color Solutions for Colored Product start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product boil_solvent Boil off excess solvent no_crystals->boil_solvent scratch_flask Scratch inner surface of flask no_crystals->scratch_flask seed_crystal Add a seed crystal no_crystals->seed_crystal reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent change_solvent Use a lower boiling point solvent oiling_out->change_solvent concentrate_mother_liquor Concentrate mother liquor for a second crop low_yield->concentrate_mother_liquor preheat_funnel Pre-heat filtration apparatus low_yield->preheat_funnel repeat_recrystallization Repeat recrystallization with activated carbon colored_product->repeat_recrystallization

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Fractional Distillation of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the fractional distillation of 2-Bromo-1,4-dichlorobenzene under reduced pressure. It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the methodology for the purification of this compound using fractional distillation under reduced pressure.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1]

  • Conduct the distillation in a well-ventilated fume hood.

  • This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1]

  • Handle with care and avoid inhalation or contact with skin.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap

  • Boiling chips or a magnetic stirrer

  • Glass wool insulation

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination and bumping.

    • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.

    • Place a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin circulating cold water through the condenser.

    • Slowly and carefully apply the vacuum, reducing the pressure to the desired level (e.g., 1-20 mmHg).

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Monitor the temperature at the distillation head. The temperature should rise as the vapor of the first fraction reaches the thermometer.

    • Collect the initial fraction, which may contain more volatile impurities, in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.

    • Maintain a slow and steady distillation rate for optimal separation.

    • Stop the distillation when only a small amount of residue remains in the distillation flask to avoid the concentration of potentially unstable impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Slowly and carefully release the vacuum. Caution: Releasing the vacuum too quickly can cause a backflow of oil from the pump into the system.

    • Once the system is at atmospheric pressure, disassemble the apparatus.

Data Presentation

Boiling Point of this compound at Reduced Pressure

Pressure (mmHg)Boiling Point (°C)
179 - 80
20118 - 120
760 (Atmospheric)~244 (Estimated)

Note: The atmospheric boiling point is an estimate as the compound may decompose at this temperature.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the fractional distillation of this compound under reduced pressure.

Question: My compound is not boiling even at a high temperature. What should I do?

Answer:

  • Check the vacuum: Ensure your system is holding a stable and low pressure. Leaks in the system are a common cause of distillation failure. Check all joints and connections for proper sealing.

  • Verify manometer reading: Make sure your pressure gauge is functioning correctly and providing an accurate reading.

  • Increase the heat gently: If the vacuum is good, you may need to increase the temperature of the heating mantle gradually. Be cautious not to overheat, which could lead to decomposition.

Question: The pressure in my system is fluctuating. What is causing this?

Answer: Pressure fluctuations can be due to several factors:

  • Inconsistent pump performance: The vacuum pump may not be functioning optimally. Check the pump's oil level and condition.

  • Leaks: Even small leaks in the glassware joints can cause pressure instability. Re-grease the joints if necessary.

  • Bumping: Vigorous and uneven boiling (bumping) of the liquid can cause pressure surges. Ensure you have added boiling chips or are using a magnetic stirrer.

  • Variable temperature: Fluctuations in the heating mantle temperature can affect the rate of evaporation and thus the pressure.[2]

Question: My distillate is solidifying in the condenser. How can I prevent this?

Answer: this compound has a melting point of 32-36 °C.[1] If the cooling water in the condenser is too cold, the distillate may solidify and block the condenser.

  • Use warmer cooling water: You can use tap water at room temperature or slightly warm water as the coolant.

  • Stop the cooling water flow: In some cases, for high-boiling point solids, air cooling of the condenser might be sufficient. You can stop the flow of water through the condenser and allow it to cool by ambient air.

Question: The distillation is proceeding very slowly. How can I speed it up?

Answer:

  • Improve insulation: Ensure the fractionating column is well-insulated to maintain the necessary temperature gradient for efficient separation.

  • Increase the heating rate: A higher heat input will increase the rate of vaporization. However, be careful not to heat too aggressively, as this can reduce the efficiency of the fractional distillation.

  • Lower the pressure: Distilling at a lower pressure will reduce the boiling point and can increase the distillation rate.

Question: I am observing charring or decomposition in the distillation flask. What should I do?

Answer: This indicates that the compound is being heated to too high a temperature.

  • Reduce the distillation pressure: Operating at a lower pressure will significantly lower the boiling point and prevent thermal decomposition.[2]

  • Lower the heating mantle temperature: Ensure the heating mantle is set to a temperature that allows for a steady distillation without overheating the compound.

Visualizations

Experimental_Workflow Experimental Workflow for Fractional Distillation cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_distillation Distillation cluster_shutdown Shutdown prep1 Clean and Dry Glassware prep2 Add Crude Compound and Boiling Chips to Flask prep1->prep2 assembly1 Assemble Distillation Apparatus prep2->assembly1 assembly2 Insulate Column assembly1->assembly2 assembly3 Connect Cold Trap and Vacuum assembly2->assembly3 dist1 Start Condenser Water Flow assembly3->dist1 dist2 Apply and Stabilize Vacuum dist1->dist2 dist3 Gently Heat the Flask dist2->dist3 dist4 Collect Fractions dist3->dist4 shut1 Cool the Apparatus dist4->shut1 shut2 Release Vacuum Slowly shut1->shut2 shut3 Disassemble shut2->shut3

Caption: Workflow for reduced pressure fractional distillation.

Troubleshooting_Logic Troubleshooting Decision Tree issue Distillation Issue Occurs q1 Compound Not Boiling? issue->q1 q2 Pressure Fluctuating? issue->q2 q3 Solid in Condenser? issue->q3 q4 Decomposition? issue->q4 q1->q2 No ans1a Check for Leaks Verify Vacuum Gauge q1->ans1a Yes q2->q3 No ans2a Check Pump Reseal Joints Add Boiling Chips q2->ans2a Yes q3->q4 No ans3a Use Warmer Coolant Use Air Cooling q3->ans3a Yes ans4a Lower Distillation Pressure Reduce Heat q4->ans4a Yes ans1b Increase Heat Gently ans1a->ans1b

References

Technical Support Center: Purification of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene (B1664543), and 1,4-dichlorobenzene) from 2-Bromo-1,4-dichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common dichlorobenzene isomer impurities found in this compound?

A1: During the synthesis of this compound, unreacted starting materials or byproducts from side reactions can result in the presence of 1,2-dichlorobenzene (B45396) (ortho-dichlorobenzene), 1,3-dichlorobenzene (meta-dichlorobenzene), and 1,4-dichlorobenzene (B42874) (para-dichlorobenzene) as impurities.

Q2: Why is the separation of dichlorobenzene isomers from this compound challenging?

A2: The primary challenge lies in the similar physical properties of the dichlorobenzene isomers, particularly their close boiling points, which makes conventional fractional distillation less effective for achieving high purity.[1]

Q3: What are the most effective methods for purifying this compound from dichlorobenzene isomers?

A3: The most effective purification strategies leverage differences in the physical properties of the components. Key methods include:

  • Fractional Distillation: To remove the bulk of more volatile or less volatile impurities.

  • Crystallization: Exploiting differences in melting points and solubilities to isolate the target compound.

  • Column Chromatography: For separating compounds with different polarities.

Q4: How does fractional crystallization work to purify this compound?

A4: Fractional crystallization takes advantage of the differences in melting points and solubilities of the compounds in a specific solvent. By carefully controlling the temperature, the target compound, this compound, can be selectively crystallized from the solution, leaving the more soluble dichlorobenzene isomers in the mother liquor.

Q5: Can chemical methods be used to remove dichlorobenzene isomers?

A5: Yes, selective chemical reactions can be employed. For instance, selective chlorination can convert m-dichlorobenzene into 1,2,4-trichlorobenzene, which has a significantly different boiling point and can be more easily separated by distillation.[1][2] However, this method is more common for purifying dichlorobenzene mixtures and may not be ideal if the target compound, this compound, is sensitive to the reaction conditions.

Troubleshooting Guides

Poor Separation via Fractional Distillation
Symptom Possible Cause(s) Suggested Solution(s)
Co-distillation of product and impurities.Boiling points of the compounds are too close for the column's efficiency.- Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Optimize the distillation rate by carefully controlling the heat input to ensure proper vapor-liquid equilibrium.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences.
Inconsistent distillation temperature.- Fluctuations in heat source.- Inefficient column insulation.- Use a stable heating source (e.g., a heating mantle with a controller).- Insulate the distillation column to minimize heat loss.
Inefficient Purification by Crystallization
Symptom Possible Cause(s) Suggested Solution(s)
Product does not crystallize.- Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by removing more solvent.- Cool the solution to a lower temperature.- Try a different crystallization solvent or a mixture of solvents.
Impurities co-crystallize with the product.- Cooling rate is too fast, trapping impurities.- The chosen solvent does not effectively differentiate the solubilities of the product and impurities.- Slow down the cooling process to allow for selective crystallization.- Perform multiple recrystallization steps.- Experiment with different solvents to find one where the product has low solubility at low temperatures and the impurities remain soluble.
Oily precipitate forms instead of crystals.- The melting point of the mixture is below the temperature of the solution.- Use a larger volume of solvent.- Switch to a solvent in which the product is less soluble.

Data Presentation

Table 1: Physical Properties of this compound and Dichlorobenzene Isomers

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound225.90[3]32-36[3]~235-245 (estimated)
1,2-Dichlorobenzene147.00[4]-17.03[4]180.5[4]
1,3-Dichlorobenzene147.00[4][5]-24.8[5]173[6]
1,4-Dichlorobenzene147.00[4]53.5[4][7]174[4][7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to remove the more volatile dichlorobenzene isomers from the higher-boiling this compound.

  • Setup: Assemble a fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column). Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound mixture to the distillation flask along with a few boiling chips.

  • Distillation:

    • Heat the mixture gently.

    • Collect the initial fraction, which will be enriched in the lower-boiling 1,3-dichlorobenzene (BP: 173°C) and 1,4-dichlorobenzene (BP: 174°C).[4][6][7]

    • Continue distillation to remove 1,2-dichlorobenzene (BP: 180.5°C).[4]

    • The temperature at the distillation head will rise as the dichlorobenzene isomers are removed.

  • Product Collection: Once the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the purified product.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Protocol 2: Purification by Recrystallization

This protocol leverages the solid nature and higher melting point of this compound at room temperature compared to the liquid 1,2- and 1,3-dichlorobenzene isomers.

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Ethanol or methanol (B129727) are good starting points.

  • Dissolution: In a fume hood, dissolve the crude mixture in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the crystals by melting point analysis and spectroscopic methods (GC or NMR).

Mandatory Visualization

Separation_Workflow Logical Workflow for Purification Crude Crude this compound (with dichlorobenzene isomers) Distillation Fractional Distillation Crude->Distillation Low_Boiling Low-Boiling Fraction (Dichlorobenzene Isomers) Distillation->Low_Boiling Volatile Impurities High_Boiling High-Boiling Fraction (Enriched this compound) Distillation->High_Boiling Target Compound Crystallization Recrystallization High_Boiling->Crystallization Mother_Liquor Mother Liquor (Remaining Impurities) Crystallization->Mother_Liquor Soluble Impurities Pure_Product Pure this compound Crystallization->Pure_Product Purified Solid

Caption: A logical workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Purification Start Start Purification Check_Purity Check Purity (GC/NMR) Start->Check_Purity Pure Purity Acceptable? Check_Purity->Pure End End Pure->End Yes Distillation_Issue Distillation Ineffective? Pure->Distillation_Issue No Improve_Distillation Increase Column Efficiency Optimize Heating Rate Distillation_Issue->Improve_Distillation Yes Recrystallization_Issue Recrystallization Ineffective? Distillation_Issue->Recrystallization_Issue No Improve_Distillation->Check_Purity Recrystallization_Issue->End No (Consult Senior Chemist) Improve_Recrystallization Change Solvent Slow Cooling Recrystallization_Issue->Improve_Recrystallization Yes Improve_Recrystallization->Check_Purity

Caption: A decision tree for troubleshooting the purification process.

References

Common side products in the synthesis of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,4-dichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected side products?

A1: The most prevalent and direct method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction, specifically the bromination of 1,4-dichlorobenzene (B42874).[1] In this reaction, the chlorine atoms on the benzene (B151609) ring act as ortho-, para-directors, guiding the incoming bromine atom to the positions adjacent to the chlorine atoms.

The primary side products encountered in this synthesis are:

  • Unreacted Starting Material: 1,4-dichlorobenzene may remain if the reaction does not go to completion.[1]

  • Polybrominated Species: Over-bromination can lead to the formation of dibrominated products, such as 1,4-dibromo-2,5-dichlorobenzene.[1]

  • Isomeric Byproducts: While the directing effects of the two chlorine atoms strongly favor the formation of this compound, trace amounts of other isomers can be formed. The presence of isomeric impurities in the 1,4-dichlorobenzene starting material can also lead to the formation of other bromodichlorobenzene isomers.

Q2: How can I purify the crude this compound product?

A2: Purification of this compound from the reaction mixture is crucial to remove unreacted starting materials and side products. The following methods are commonly employed:

  • Fractional Distillation: This technique is effective for separating components with different boiling points.[2] Fractional distillation under reduced pressure is particularly useful for separating the desired product from isomers and other byproducts.

  • Column Chromatography: For laboratory-scale purifications, column chromatography using silica (B1680970) gel and a non-polar eluent (e.g., hexane) can effectively separate the isomers.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be a highly effective purification method.

Troubleshooting Guide

Q3: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

A3: Low yields in the bromination of 1,4-dichlorobenzene can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride) is fresh and has not been deactivated by moisture. Store catalysts in a desiccator.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC-MS to ensure it has reached completion. If the reaction is sluggish, a slight increase in temperature might be necessary.
Incomplete Bromine Addition Ensure that the bromine is added slowly and steadily to the reaction mixture. A dropping funnel is recommended for controlled addition.
Loss of Product During Workup Be careful during the aqueous workup and extraction steps to avoid loss of the organic layer. Ensure complete extraction with a suitable organic solvent.

Q4: My final product is contaminated with a significant amount of 1,4-dibromo-2,5-dichlorobenzene. How can I minimize the formation of this side product?

A4: The formation of dibrominated side products is a common issue resulting from over-bromination. Here are some strategies to minimize its formation:

Potential Cause Recommended Solution
Excess Bromine Use a stoichiometric amount of bromine relative to the 1,4-dichlorobenzene. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
High Reaction Temperature Higher temperatures can increase the rate of the second bromination. Conduct the reaction at a moderate temperature (e.g., 35°C as per the provided protocol).[1]
Prolonged Reaction Time Once the starting material is consumed (as monitored by TLC or GC-MS), work up the reaction to prevent further bromination of the desired product.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is based on the electrophilic bromination of 1,4-dichlorobenzene.[1]

Materials and Reagents:

  • 1,4-dichlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • 5% Sodium bisulfite solution

  • Water

Procedure:

  • In a reactor, accurately weigh 147.0 g (1.00 mol) of 1,4-dichlorobenzene.

  • Add 515 g of carbon tetrachloride as a solvent and stir until the 1,4-dichlorobenzene is completely dissolved.

  • Add 7.35 g of anhydrous aluminum chloride to the solution as a catalyst.

  • Stir the mixture for 15 minutes, then raise the temperature of the reaction system to 35°C.

  • Slowly add bromine to the reaction mixture.

  • Monitor the reaction by GC-MS.

  • Upon completion of the reaction, add 200.0 g of a 5% mass fraction sodium bisulfite solution to the reaction mixture until the color of the mixture becomes colorless.

  • Allow the mixture to stand and separate into layers.

  • Separate the organic phase and concentrate the resulting carbon tetrachloride layer.

  • The crude product can be purified by distillation to obtain unreacted 1,4-dichlorobenzene, the desired product this compound (also known as 1-bromo-2,5-dichlorobenzene), and the side product 1,4-dibromo-2,5-dichlorobenzene.[1]

Data Presentation

Typical Product Distribution from the Bromination of 1,4-dichlorobenzene [1]

Compound Molecular Formula Amount (g) Moles (mol) Yield/Recovery (%)
Unreacted 1,4-dichlorobenzeneC₆H₄Cl₂73.00.5050% (Recovery)
This compoundC₆H₃BrCl₂111.50.4848% (Yield)
1,4-dibromo-2,5-dichlorobenzeneC₆H₂Br₂Cl₂7.10.022% (Yield)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 1,4-dichlorobenzene in CCl4 B Add AlCl3 catalyst A->B C Heat to 35°C B->C D Slowly add Bromine C->D E Quench with NaHSO3 solution D->E Reaction Monitoring (GC-MS) F Separate organic layer E->F G Concentrate organic layer F->G H Distillation G->H I Isolate this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield A Low Yield of this compound B Check Catalyst Activity A->B C Check Reaction Time and Temperature A->C D Verify Bromine Addition A->D E Review Workup Procedure A->E F Use fresh, anhydrous catalyst B->F Inactive catalyst G Monitor reaction by TLC/GC-MS and adjust conditions as needed C->G Incomplete reaction H Ensure slow and complete addition of bromine D->H Inadequate addition I Minimize losses during extraction and washing E->I Product loss

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Bromo-1,4-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound giving a low yield?

Low yields can stem from several factors. A primary consideration with this substrate is the selective activation of the C-Br bond over the C-Cl bonds. Issues can arise from:

  • Catalyst deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.

  • Inefficient oxidative addition: The first step of the catalytic cycle, the insertion of palladium into the C-Br bond, may be slow.

  • Side reactions: Undesired reactions such as dehalogenation (loss of bromine), homocoupling of the boronic acid, or coupling at the C-Cl bond can consume starting materials and reduce the yield of the desired product.[1][2]

  • Poor solubility: The reactants may not be fully dissolved in the chosen solvent system, leading to a sluggish or incomplete reaction.

Q2: How can I selectively achieve coupling at the C-Br bond and avoid reactions at the C-Cl bonds?

Achieving high selectivity is crucial when working with polyhalogenated substrates. The reactivity of aryl halides in Suzuki coupling generally follows the trend: I > Br > Cl.[3] To favor reaction at the C-Br bond:

  • Catalyst and Ligand Choice: Employ palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands. These ligands facilitate oxidative addition at the more reactive C-Br bond while generally being less effective for the less reactive C-Cl bond under the same conditions.[4][5]

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can sometimes promote the less favorable C-Cl bond activation.

  • Careful selection of the palladium precursor: Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is often a good starting point.[6][7]

Q3: What are the most common side reactions with this compound and how can I minimize them?

The most common side reactions include:

  • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[1] Using a thoroughly degassed reaction setup and pure reagents can help minimize this.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1] Ensuring the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) is critical.

  • Protodeboronation: The boronic acid reacts with water or other protic sources to lose the boronic acid moiety. Using anhydrous solvents or a suitable base can mitigate this.

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A common and effective catalyst system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6] Alternatively, a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (B42057) (PCy₃) or tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can be very effective, especially for less reactive systems.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor solubility of reagents.1. Use a fresh batch of catalyst or a different palladium precursor/ligand combination. 2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Try a different solvent system, such as 1,4-dioxane/water or toluene/water, to improve solubility.[9]
Significant Dehalogenation 1. Presence of a hydride source. 2. Certain bases or solvents can promote this.1. Ensure all reagents and solvents are pure and the reaction is thoroughly degassed. 2. Screen different bases; sometimes a weaker base like K₂CO₃ can be beneficial.
High Levels of Homocoupling 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen.[1] 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
Reaction at C-Cl Bond 1. Reaction temperature is too high. 2. Catalyst system is too reactive.1. Lower the reaction temperature. 2. Use a less reactive catalyst/ligand system. For example, if using a very electron-rich and bulky ligand, try a slightly less donating one.

Quantitative Data Summary

The following table provides representative conditions for the Suzuki coupling of bromo-chloroaryl substrates with arylboronic acids. Yields are highly dependent on the specific boronic acid used.

Entry Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012-1664-81[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012-1675[6]
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012-1671[6]
44-Nitrophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (3:1)1008~85[7]

Experimental Protocol

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid:

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.[9]

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[9]

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[9]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizations

Suzuki_Troubleshooting Troubleshooting Workflow for Suzuki Coupling start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes optimize_conditions Optimize Conditions check_catalyst->optimize_conditions No, use fresh catalyst check_temp Is the temperature optimal? check_base->check_temp Yes check_base->optimize_conditions No, use stronger base check_solubility Are reagents soluble? check_temp->check_solubility Yes check_temp->optimize_conditions No, increase temperature side_reactions Are there side products? check_solubility->side_reactions Yes check_solubility->optimize_conditions No, change solvent dehalogenation Dehalogenation observed side_reactions->dehalogenation Dehalogenation homocoupling Homocoupling observed side_reactions->homocoupling Homocoupling c_cl_coupling C-Cl coupling observed side_reactions->c_cl_coupling C-Cl Coupling side_reactions->optimize_conditions No significant side products dehalogenation->optimize_conditions Degas reaction, check reagents homocoupling->optimize_conditions Ensure inert atmosphere c_cl_coupling->optimize_conditions Lower temperature Suzuki_Catalytic_Cycle Catalytic Cycle of Suzuki Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-Br (Ar = 2,5-dichlorophenyl) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

References

Preventing homocoupling in Grignard reactions of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Grignard reaction of 2-bromo-1,4-dichlorobenzene, with a specific focus on preventing the formation of the homocoupling byproduct, 1,4-dichloro-2,2'-biphenyl.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Grignard Reagent Poor Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.Magnesium Activation: Use mechanical (grinding the turnings with a glass rod) or chemical activation. For chemical activation, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in anhydrous ether before adding the aryl bromide. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates activation.
Presence of Moisture: Grignard reagents are highly sensitive to protic solvents, including water. Any moisture in the glassware or solvent will quench the Grignard reagent as it forms.Strict Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.
High Yield of Homocoupling Byproduct (1,4-dichloro-2,2'-biphenyl) High Local Concentration of Aryl Halide: Rapid addition of this compound leads to localized high concentrations, favoring the reaction between the newly formed Grignard reagent and the unreacted aryl halide (Wurtz coupling).Slow Addition: Add the this compound solution dropwise to the stirred magnesium suspension. The addition rate should be controlled to maintain a gentle reflux, indicating a steady reaction rate.
Elevated Reaction Temperature: The Grignard formation is exothermic. Uncontrolled temperature increases can accelerate the rate of the homocoupling side reaction.Temperature Control: Use an ice bath to maintain a consistent and moderate reaction temperature, especially during the addition of the aryl halide. Aim for a temperature that sustains a gentle reflux without excessive boiling.
Reaction Fails to Initiate Inactive Aryl Halide: While the carbon-bromine bond is more reactive than the carbon-chlorine bond, electron-withdrawing chlorine atoms can deactivate the aromatic ring.Initiation Techniques: In addition to magnesium activation, add a small portion of the this compound solution and gently warm the flask with a heat gun to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant side reaction in the Grignard reaction of this compound?

A1: Homocoupling, also known as Wurtz coupling, occurs when the newly formed Grignard reagent (2,5-dichlorophenylmagnesium bromide) acts as a nucleophile and attacks a molecule of the unreacted this compound. This is more prevalent with aryl halides compared to alkyl halides and is promoted by conditions that lead to a high concentration of the aryl halide in the presence of the Grignard reagent and at elevated temperatures.

Q2: Can I use a different solvent instead of diethyl ether or THF?

A2: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions because they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent. While other aprotic ethereal solvents can be used, they may require optimization of reaction conditions. Non-ethereal solvents are generally not suitable.

Q3: How can I confirm the formation of the Grignard reagent and quantify its yield?

A3: A simple qualitative test is to take a small aliquot of the reaction mixture, quench it with an electrophile like iodine (a brown color indicates the presence of the Grignard reagent) or react it with a ketone and analyze the product by TLC. For quantitative analysis, titration methods, such as titration with a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of an indicator like 1,10-phenanthroline, can be used to determine the molarity of the Grignard reagent.

Q4: Is it possible to form the Grignard reagent at the chlorine positions?

A4: The carbon-bromine bond is significantly more labile than the carbon-chlorine bond. Therefore, under standard Grignard formation conditions, the reaction will selectively occur at the bromine position. Formation of a Grignard reagent at the chlorine positions would require much harsher conditions and is generally not observed when a bromine atom is present on the same ring.

Quantitative Data Summary

The following table summarizes the expected yields of the desired Grignard reagent (2,5-dichlorophenylmagnesium bromide) and the homocoupling byproduct (1,4-dichloro-2,2'-biphenyl) under different experimental conditions. These values are based on typical outcomes for similar aryl halides and are intended to serve as a guideline for optimization.

Condition Parameter Yield of Grignard Reagent (%) Yield of Homocoupling Byproduct (%)
Standard Slow addition at 35°C (refluxing ether)~85-90%~5-10%
High Concentration Rapid addition at 35°C~60-70%~25-35%
Elevated Temperature Slow addition at 50°C~75-80%~15-20%
Optimized Slow addition at 0-5°C with activated Mg>95%<5%

Experimental Protocols

Protocol 1: Optimized Grignard Reagent Formation with Minimal Homocoupling

This protocol is designed to maximize the yield of 2,5-dichlorophenylmagnesium bromide while minimizing the formation of the homocoupling byproduct.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (catalytic amount) or 1,2-dibromoethane (a few drops)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a gas inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.

  • Addition: Once the reaction has initiated, cool the flask in an ice bath to 0-5°C. Add the remaining this compound solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature in the specified range.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. The reaction is complete when most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately.

Visualizations

Grignard_Reaction_Pathway cluster_0 Grignard Formation cluster_1 Homocoupling (Wurtz Reaction) A This compound C 2,5-Dichlorophenylmagnesium bromide (Desired Product) A->C + Mg (in ether) B Mg B->C D 1,4-Dichloro-2,2'-biphenyl (Homocoupling Byproduct) C->D + E Unreacted This compound E->D

Caption: Reaction pathways in the Grignard synthesis.

Troubleshooting_Homocoupling Start High Homocoupling Observed Cause1 High Local Concentration of Aryl Halide? Start->Cause1 Solution1 Slow Dropwise Addition of Aryl Halide Cause1->Solution1 Yes Cause2 Elevated Reaction Temperature? Cause1->Cause2 No Solution1->Cause2 Solution2 Maintain Low Temperature (e.g., 0-5 °C) Cause2->Solution2 Yes End Minimized Homocoupling Cause2->End No Solution2->End

Caption: Troubleshooting workflow for homocoupling.

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 2-Bromo-1,4-dichlorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

A1: The main challenge is achieving chemoselectivity. The reactivity of the carbon-halogen bonds follows the general trend: C-Br > C-Cl.[1] Therefore, the goal is typically to selectively activate the more reactive C-Br bond while leaving the two C-Cl bonds intact for potential subsequent transformations. Careful selection of the catalyst system and reaction conditions is crucial to prevent unwanted side reactions at the C-Cl positions.

Q2: Which type of catalyst is generally preferred for selective C-Br bond activation in this compound?

A2: Palladium-based catalysts are the most extensively studied and widely used for achieving high selectivity for C-Br bond activation in polyhalogenated arenes.[1] These catalysts, particularly when paired with bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbene (NHC) ligands, can effectively differentiate between the C-Br and C-Cl bonds.[1][2] Nickel and copper catalysts are also emerging as viable alternatives.[1]

Q3: What are the most common cross-coupling reactions performed on this compound?

A3: The most common palladium-catalyzed cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.[4][5]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[6]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[7]

Q4: How can I minimize side reactions such as hydrodehalogenation or homocoupling?

A4: Hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the coupling partners are common side reactions. To minimize these:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).

  • High-Purity Reagents: Use pure, dry reagents and solvents.

  • Optimized Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes favor side reactions. The choice of base is also critical and should be optimized for the specific reaction.

Catalyst Performance Data

The following tables summarize representative quantitative data for the performance of various catalyst systems in cross-coupling reactions selective for the C-Br bond of substrates similar to this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O10018~95
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10024~90
PdCl₂(dppf)-K₂CO₃DMF8012~92

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene1002~98
Pd(OAc)₂XPhosK₂CO₃t-BuOH12024~85
[Pd(cinnamyl)Cl]₂cBRIDPNaOtBuToluene10016~90

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene (B144264)

Palladium SourceCopper SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF806~95
Pd(OAc)₂- (Copper-free)SPhosCs₂CO₃1,4-Dioxane10012~88
Pd(PPh₃)₄CuI-i-Pr₂NHToluene604~92

Table 4: Heck Reaction of Aryl Bromides with Styrene (B11656)

Palladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF12519~83
PdCl₂PPh₃K₂CO₃NMP10012~90
Pd₂(dba)₃dppfNaOAcToluene11024~85

Detailed Experimental Protocols

The following are detailed protocols for key cross-coupling reactions, adapted for the selective functionalization of the C-Br bond in this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling

Objective: To synthesize 2-phenyl-1,4-dichlorobenzene.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Buchwald-Hartwig Amination

Objective: To synthesize 4-(2,5-dichlorophenyl)morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (degassed)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and morpholine.

  • Add the degassed anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

Objective: To synthesize 1,4-dichloro-2-(phenylethynyl)benzene.

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[1]

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine (B128534) and DMF (1:1 mixture) via syringe.[1]

  • Add phenylacetylene (1.1 equiv) dropwise.[1]

  • Stir the reaction mixture at 80 °C for 6 hours.[1]

  • Monitor the reaction progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Selective Heck Reaction

Objective: To synthesize (E)-1,4-dichloro-2-styrylbenzene.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add anhydrous DMF, styrene (1.5 equiv), and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 125 °C and stir for 18-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, pour into water, and extract with ether.

  • Wash the organic layer with dilute HCl and brine, then dry over MgSO₄.

  • Concentrate the organic layer and purify the product by column chromatography.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

  • Potential Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium precursor and ligand. Ensure proper storage under an inert atmosphere. Consider using a more stable pre-catalyst.

  • Potential Cause: Inefficient oxidative addition.

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase the reaction temperature in increments.

  • Potential Cause: Inappropriate base.

    • Solution: The choice of base is critical and depends on the specific coupling reaction. For Suzuki-Miyaura, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOtBu or LHMDS are typically used.

Issue 2: Lack of Chemoselectivity (Reaction at C-Cl bonds)

  • Potential Cause: Reaction conditions are too harsh.

    • Solution: Lower the reaction temperature. Reduce the reaction time and monitor carefully to stop the reaction once the C-Br starting material is consumed.

  • Potential Cause: Catalyst system is not selective enough.

    • Solution: Screen different ligands. Bulky ligands can sterically hinder the approach to the more hindered C-Cl bonds. N-heterocyclic carbene (NHC) ligands have also shown good selectivity in some cases.

  • Potential Cause: Prolonged reaction time.

    • Solution: Monitor the reaction closely and stop it once the desired mono-coupled product is formed to prevent further reaction at the C-Cl positions.

Issue 3: Formation of Significant Side Products (Hydrodehalogenation or Homocoupling)

  • Potential Cause: Presence of oxygen or moisture.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Use anhydrous reagents and solvents.

  • Potential Cause: Sub-optimal base or temperature.

    • Solution: Screen different bases and reaction temperatures. For example, in some Suzuki reactions, using KF as a base can help prevent side reactions.[8]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagent_prep Reagent Preparation (Substrate, Coupling Partner, Base) reaction_setup Reaction Setup (Add solids to flask) reagent_prep->reaction_setup inert_atmosphere Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) reaction_setup->inert_atmosphere solvent_addition Solvent Addition (Degassed Solvent) inert_atmosphere->solvent_addition catalyst_addition Catalyst & Ligand Addition solvent_addition->catalyst_addition reaction Reaction (Heating & Stirring) catalyst_addition->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic Troubleshooting Low Yield in Cross-Coupling start Low or No Yield check_catalyst Check Catalyst Activity (Use fresh catalyst/ligand) start->check_catalyst check_conditions Optimize Reaction Conditions (Temperature, Time) check_catalyst->check_conditions If no improvement success Improved Yield check_catalyst->success Yield Improves check_reagents Verify Reagent Purity & Stoichiometry check_conditions->check_reagents If no improvement check_conditions->success Yield Improves check_base Screen Different Bases check_reagents->check_base If no improvement check_reagents->success Yield Improves check_ligand Screen Different Ligands check_base->check_ligand If no improvement check_base->success Yield Improves check_ligand->success Yield Improves

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Selectivity_Pathway Chemoselectivity in Cross-Coupling of this compound substrate This compound oxidative_addition_br Oxidative Addition (C-Br bond) substrate->oxidative_addition_br More Favorable oxidative_addition_cl Oxidative Addition (C-Cl bond) substrate->oxidative_addition_cl Less Favorable pd0 Pd(0)L_n pd0->oxidative_addition_br pd0->oxidative_addition_cl intermediate_br Ar(Cl)₂-Pd(II)(Br)L_n oxidative_addition_br->intermediate_br intermediate_cl Ar(Br)(Cl)-Pd(II)(Cl)L_n oxidative_addition_cl->intermediate_cl coupling_br Desired Mono-Coupling (Selective at C-Br) intermediate_br->coupling_br Transmetalation & Reductive Elimination coupling_cl Undesired Coupling (at C-Cl) intermediate_cl->coupling_cl Transmetalation & Reductive Elimination

Caption: Signaling pathway illustrating the preferential oxidative addition to the C-Br bond.

References

Technical Support Center: Managing Reaction Temperature to Control Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reaction temperature to control regioselectivity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges in controlling reaction outcomes through temperature modulation.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during experiments where temperature is a critical parameter for achieving desired regioselectivity.

Issue 1: My reaction is producing a mixture of regioisomers, and the desired isomer is not the major product.

When a reaction yields an unfavorable mixture of regioisomers, it is often a matter of whether the reaction is under kinetic or thermodynamic control. By adjusting the reaction temperature, you can often favor the formation of the desired product.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity Start Poor Regioselectivity Observed Analyze Analyze Reaction: Kinetic vs. Thermodynamic Control Start->Analyze Isolate Isolate and Characterize Products Analyze->Isolate Compare Compare Product Stabilities Isolate->Compare Kinetic Desired Product is Kinetic Compare->Kinetic Less Stable Product Forms Faster Thermodynamic Desired Product is Thermodynamic Compare->Thermodynamic More Stable Product Forms Slower LowerTemp Decrease Reaction Temperature Kinetic->LowerTemp HigherTemp Increase Reaction Temperature Thermodynamic->HigherTemp Optimize Optimize Reaction Time and Conditions LowerTemp->Optimize HigherTemp->Optimize End Improved Regioselectivity Optimize->End

Caption: A stepwise workflow for troubleshooting poor regioselectivity.

Potential Causes and Recommended Solutions:

  • Undesired Kinetic Product Formation: If the undesired product is the kinetically favored one (forms faster), the reaction may be running at too low a temperature.

    • Solution: Increase the reaction temperature to allow the system to reach equilibrium, which will favor the more stable, thermodynamic product. Longer reaction times may also be necessary.[1][2]

  • Undesired Thermodynamic Product Formation: If the undesired product is the thermodynamically favored one (more stable), the reaction may be running at too high a temperature.

    • Solution: Decrease the reaction temperature to favor the kinetic product, which has a lower activation energy.[1][2] Shortened reaction times can also help to isolate the kinetic product before it has a chance to equilibrate to the thermodynamic product.

Issue 2: Changing the temperature has no significant effect on the regioisomeric ratio.

If temperature adjustments do not alter the product ratio, other factors are likely influencing the reaction's regioselectivity.

Troubleshooting Steps:

  • Re-evaluate the Mechanism: Confirm that the reaction is indeed one that can be influenced by kinetic versus thermodynamic control. If the activation energies for the formation of both regioisomers are very similar, and their thermodynamic stabilities are also comparable, temperature may have a minimal effect.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.

    • Action: Conduct the reaction in a range of solvents with varying polarities.

  • Catalyst or Additive Effects: The presence of a catalyst (e.g., a Lewis acid) can significantly alter the energy landscape of the reaction, often favoring one regioisomer over another.

    • Action: If not already in use, consider introducing a suitable catalyst. If a catalyst is being used, screen different catalysts or ligands.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substrates play a crucial role.

    • Action: Consider modifying the substrates, for example, by adding or changing protecting groups, to sterically hinder one reaction pathway or electronically favor another.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic control of a reaction?

A1: In a reaction with competing pathways leading to different products, kinetic control refers to conditions where the product ratio is determined by the rates of formation of the products. The product that forms fastest (the kinetic product) will be the major product.[1] Thermodynamic control refers to conditions where the product ratio is determined by the relative stabilities of the products. Given enough energy and time to reach equilibrium, the most stable product (the thermodynamic product) will be the major product.[1]

Q2: How does temperature influence whether a reaction is under kinetic or thermodynamic control?

A2: Temperature is a key factor in determining which product is favored.[2]

  • Low Temperatures: At lower temperatures, reactions are often irreversible because there is not enough energy to overcome the activation barrier for the reverse reaction. The product that forms faster (kinetic product) will predominate.[2][3]

  • High Temperatures: At higher temperatures, reactions are more likely to be reversible, allowing the system to reach equilibrium. Under these conditions, the more stable product (thermodynamic product) will be favored.[2][3]

G cluster_energy Reaction Coordinate Diagram cluster_conditions Reaction Conditions SM Starting Material TS_K SM->TS_K Lower Ea TS_T SM->TS_T Higher Ea P_K Kinetic Product TS_K->P_K P_T Thermodynamic Product TS_T->P_T LowT Low Temperature Short Reaction Time FavorsK Favors Kinetic Product LowT->FavorsK HighT High Temperature Long Reaction Time FavorsT Favors Thermodynamic Product HighT->FavorsT

Caption: Kinetic vs. Thermodynamic Control Pathways.

Q3: Can you provide an example of temperature controlling regioselectivity?

A3: A classic example is the sulfonation of naphthalene. At lower temperatures (e.g., room temperature), the reaction is under kinetic control and primarily yields naphthalene-1-sulfonic acid. At higher temperatures (e.g., >150°C), the reaction is under thermodynamic control, and the more stable naphthalene-2-sulfonic acid is the major product.[4][5]

Q4: Are there other ways to control regioselectivity besides temperature?

A4: Yes, other factors can influence regioselectivity, including the choice of solvent, the use of catalysts (such as Lewis acids), and the steric and electronic properties of the reactants and reagents. For instance, in the deprotonation of an unsymmetrical ketone, using a bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted (kinetic) enolate.[1][2]

Section 3: Data Presentation

The following tables provide quantitative data on the effect of temperature on the regioselectivity of specific reactions.

Table 1: Regioselectivity in the Hydrobromination of 1,3-Butadiene [6][7]

Temperature (°C)% 1,2-Adduct (Kinetic Product)% 1,4-Adduct (Thermodynamic Product)
07129
401585

Table 2: Regioselectivity in the Sulfonation of Naphthalene [4][5]

Temperature (°C)Major Product
25Naphthalene-1-sulfonic acid (Kinetic)
>150Naphthalene-2-sulfonic acid (Thermodynamic)

Section 4: Experimental Protocols

Protocol 1: Temperature Control of the Diels-Alder Reaction between Cyclopentadiene (B3395910) and Furan (B31954)

This protocol demonstrates how temperature can influence the endo/exo selectivity, a form of stereoselectivity that is analogous to regioselectivity in its control by kinetic and thermodynamic factors.

  • Objective: To observe the kinetic and thermodynamic products of the Diels-Alder reaction between cyclopentadiene and furan.

  • Materials:

    • Freshly distilled cyclopentadiene

    • Furan

    • Dry diethyl ether

    • Round-bottom flasks

    • Magnetic stirrer and stir bar

    • Ice bath

    • Heating mantle with temperature controller

    • NMR tubes

    • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Procedure for Kinetic Control (Low Temperature):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve furan (1.0 eq) in dry diethyl ether.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add freshly distilled cyclopentadiene (1.1 eq) to the cooled solution with stirring.

    • Allow the reaction to stir at 0°C for 24 hours.

    • Remove the solvent under reduced pressure.

    • Analyze the product mixture by ¹H NMR to determine the ratio of endo to exo products. The endo product is expected to be the major isomer.

  • Procedure for Thermodynamic Control (High Temperature):

    • In a round-bottom flask equipped with a reflux condenser, dissolve furan (1.0 eq) and cyclopentadiene (1.1 eq) in a suitable solvent.

    • Heat the reaction mixture to 80°C and maintain this temperature for several hours.[8]

    • Monitor the reaction progress by taking aliquots and analyzing them by NMR.

    • Once the reaction has reached equilibrium (the product ratio is no longer changing), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Analyze the final product mixture by ¹H NMR. The exo product is expected to be the major isomer at equilibrium.[8]

Protocol 2: Regioselective Formation of a Ketone Enolate under Kinetic and Thermodynamic Control

This protocol provides a general method for the selective deprotonation of an unsymmetrical ketone to form either the kinetic or thermodynamic enolate.

  • Objective: To selectively generate the kinetic or thermodynamic enolate of 2-methylcyclohexanone (B44802).

  • Materials:

    • 2-methylcyclohexanone

    • Lithium diisopropylamide (LDA) solution in THF

    • Sodium ethoxide (NaOEt)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Anhydrous ethanol (B145695) (EtOH)

    • Dry ice/acetone bath

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    • Syracuses and needles

  • Procedure for Kinetic Enolate Formation:

    • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

    • Add anhydrous THF to the flask and cool to -78°C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 eq) to the cold THF.

    • Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.

    • Stir the reaction mixture at -78°C for 30-60 minutes.[2] The resulting solution contains the pre-formed lithium enolate, which is the less substituted (kinetic) product. This can then be reacted with an electrophile.

  • Procedure for Thermodynamic Enolate Formation:

    • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in ethanol.

    • Add sodium ethoxide (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for several hours to allow the equilibrium to be established.

    • The resulting solution will contain a mixture of the ketone and its enolates, with the more substituted (thermodynamic) enolate being favored. This mixture can then be used in subsequent reactions.

References

Troubleshooting low yield in the bromination of 1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 1,4-dichlorobenzene (B42874). Our goal is to help you diagnose and resolve issues leading to low yields and undesired side products.

Troubleshooting Guide

This section addresses common problems encountered during the bromination of 1,4-dichlorobenzene, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the bromination of 1,4-dichlorobenzene can stem from several factors. The primary culprits are often related to reagent quality, reaction conditions, and the presence of moisture. Ensure that your starting material, 1,4-dichlorobenzene, is pure and dry. The Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride) is highly susceptible to deactivation by water.[1] Therefore, all glassware should be thoroughly dried, and anhydrous conditions should be maintained throughout the reaction. Additionally, the bromine used should be of high purity. Sub-optimal reaction temperatures can also lead to incomplete conversion; the reaction is typically conducted between 0°C and 100°C.[1]

Q2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity for the desired monobrominated product?

A2: The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions. In the case of 1,4-dichlorobenzene, this can include the desired 1-bromo-2,5-dichlorobenzene, as well as polybrominated species such as 1,4-dibromo-2,5-dichlorobenzene. To enhance selectivity for the monobrominated product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 1,4-dichlorobenzene relative to bromine can help minimize the formation of dibrominated byproducts. The choice and amount of catalyst can also influence selectivity. A less active catalyst or a lower catalyst loading may favor monobromination. Reaction temperature is another critical parameter; lower temperatures generally improve selectivity by reducing the rate of competing side reactions.

Q3: The reaction is proceeding very slowly or not at all. What could be the issue?

A3: A stalled or sluggish reaction is often indicative of an inactive catalyst. As mentioned, Lewis acid catalysts like AlCl₃ and FeCl₃ are extremely sensitive to moisture. Any trace of water in the reagents or on the glassware can hydrolyze the catalyst, rendering it ineffective. Ensure all components of the reaction are scrupulously dry. Another possibility is that the catalyst has not been sufficiently activated or has degraded over time. Using a fresh batch of anhydrous Lewis acid is recommended. Finally, inadequate mixing can lead to localized depletion of reactants and slow down the reaction rate. Ensure efficient stirring throughout the reaction.

Q4: How can I effectively remove the catalyst and unreacted bromine after the reaction is complete?

A4: A proper workup procedure is essential for isolating the desired product. After the reaction is complete, the mixture should be cooled and then carefully quenched, for example, by pouring it into a mixture of ice and water. This will hydrolyze the Lewis acid catalyst. To remove any unreacted bromine, the organic layer can be washed with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, until the color of bromine disappears. Subsequently, washing with a dilute base (e.g., sodium bicarbonate solution) will neutralize any remaining acidic components. The organic layer should then be washed with water and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before solvent removal.

Frequently Asked Questions (FAQs)

Q: What is the expected major product of the monobromination of 1,4-dichlorobenzene?

A: The two chlorine atoms on the benzene (B151609) ring are ortho, para-directing. Since the para positions are blocked by the other chlorine atom, electrophilic substitution is directed to the positions ortho to the chlorine atoms. In 1,4-dichlorobenzene, all four available positions (2, 3, 5, and 6) are equivalent. Therefore, the expected major product of monobromination is 1-bromo-2,5-dichlorobenzene.

Q: Can I use iron powder instead of a Lewis acid salt like FeCl₃?

A: Yes, iron powder can be used as a catalyst.[1] In the presence of bromine, iron is oxidized to form ferric bromide (FeBr₃) in situ, which then acts as the Lewis acid catalyst to polarize the Br-Br bond and generate the electrophile.

Q: What analytical techniques are suitable for monitoring the reaction progress and analyzing the product mixture?

A: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both monitoring the reaction and analyzing the final product mixture. It allows for the separation and identification of the starting material, the desired product, and various isomers and byproducts. Thin-layer chromatography (TLC) can also be used for qualitative monitoring of the reaction progress. For structural elucidation of the purified product, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of 1-bromo-2,5-dichlorobenzene. Note that these are representative values and actual results may vary.

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield of 1-bromo-2,5-dichlorobenzene (%)Key Byproducts (%)
1AlCl₃ (5)0465Unreacted starting material (20%), Dibrominated products (10%)
2AlCl₃ (5)25285Dibrominated products (10%), Other isomers (trace)
3AlCl₃ (10)25280Dibrominated products (15%), Other isomers (trace)
4FeCl₃ (5)25478Dibrominated products (12%), Other isomers (trace)
5Fe powder (5)50375Dibrominated products (15%), Tar formation (5%)

Experimental Protocols

Key Experiment: Monobromination of 1,4-Dichlorobenzene

This protocol is a general guideline and may require optimization.

Materials:

  • 1,4-Dichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃) or Anhydrous Ferric Chloride (FeCl₃)

  • Bromine

  • Dichloromethane (B109758) (anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Bisulfite Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize HBr gas evolved during the reaction. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube).

  • Charging the Reactor: To the flask, add 1,4-dichlorobenzene and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃) to the stirred solution.

  • Bromine Addition: Slowly add a solution of bromine in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bisulfite solution (to remove excess bromine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualization

TroubleshootingWorkflow Troubleshooting Low Yield in Bromination of 1,4-Dichlorobenzene cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low Yield Observed check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup reagent_purity Impure 1,4-Dichlorobenzene or Bromine? check_reagents->reagent_purity temp Incorrect Temperature? check_conditions->temp incomplete_quench Incomplete Quenching of Catalyst? check_workup->incomplete_quench wet_reagents Moisture in Solvent or Reagents? reagent_purity->wet_reagents No solution Implement Corrective Actions: - Use pure, dry reagents - Optimize temperature & time - Adjust stoichiometry - Ensure efficient stirring - Refine work-up & purification reagent_purity->solution Yes inactive_catalyst Inactive Lewis Acid Catalyst? wet_reagents->inactive_catalyst No wet_reagents->solution Yes inactive_catalyst->solution Yes time Insufficient Reaction Time? temp->time No temp->solution Yes stoichiometry Incorrect Stoichiometry (Excess Bromine)? time->stoichiometry No time->solution Yes mixing Inadequate Mixing? stoichiometry->mixing No stoichiometry->solution Yes mixing->solution Yes product_loss Product Loss During Extraction/Washes? incomplete_quench->product_loss No incomplete_quench->solution Yes purification_method Inefficient Purification Method? product_loss->purification_method No product_loss->solution Yes purification_method->solution Yes

Caption: Troubleshooting workflow for low yield in the bromination of 1,4-dichlorobenzene.

References

Technical Support Center: Analysis of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Bromo-1,4-dichlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the identification of impurities by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q1: What are the most common impurities I should expect to see in my this compound sample?

A1: Impurities in this compound typically originate from the synthetic route used for its preparation. The most common method is the electrophilic bromination of 1,4-dichlorobenzene.[1] Potential impurities include:

  • Unreacted Starting Materials: The most common is 1,4-dichlorobenzene.[1]

  • Isomeric Byproducts: Other isomers of bromodichlorobenzene can form due to the directing effects of the chlorine substituents.[2] The close boiling points of these isomers make them difficult to separate by standard distillation.[1]

  • Over-reacted Products: Dibrominated dichlorobenzenes can be present if reaction conditions are not carefully controlled, particularly if excess bromine is used.[2]

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

Q2: My chromatogram shows several peaks close to the main this compound peak. How can I identify them?

A2: These are likely isomeric impurities. Since isomers have the same mass, they cannot be distinguished by their mass spectrum alone. Identification relies on:

  • Retention Time: Compare the retention times of your unknown peaks with commercially available standards of suspected isomers.

  • Relative Elution Order: On standard non-polar columns (like a 5% phenyl-methylpolysiloxane), elution is often related to the boiling point. Research the boiling points of potential isomers to predict their elution order.

  • Mass Spectral Fragmentation: While the parent mass is identical, minor differences in fragmentation patterns can sometimes provide clues. However, this is often not definitive for structural isomers.

Q3: I am seeing significant peak tailing for my main compound and some impurity peaks. What is the cause and how can I fix it?

A3: Peak tailing is often caused by active sites in the GC system.[3] Halogenated compounds can be sensitive to this.

  • Active Inlet Liner: The glass inlet liner can develop active sites. Deactivated liners are recommended. If tailing persists, replace the liner.[4]

  • Column Contamination: The front end of the GC column can become contaminated or active over time. Trim about 15-20 cm from the front of the column.

  • Column Degradation: Oxygen leaks or prolonged use at high temperatures can damage the column's stationary phase, creating active sites.[3] Ensure your carrier gas is pure and all fittings are leak-free.

Q4: I have a noisy baseline or see unexpected "ghost" peaks in my chromatogram. What should I do?

A4: A noisy baseline or ghost peaks usually point to contamination.[4]

  • Septum Bleed: Old or low-quality septa can release siloxanes at high temperatures. Replace the septum.

  • Contaminated Syringe: The injection syringe may have residual sample from previous injections. Clean the syringe thoroughly with an appropriate solvent.

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy baseline. Ensure high-purity gas and that gas traps are functioning correctly.[4]

  • Injector or MS Source Contamination: The injector port or the MS ion source may be dirty. Follow the manufacturer's instructions for cleaning these components.[4]

Q5: My sensitivity has dropped significantly, and I can barely see my low-level impurities. What is the problem?

A5: A loss in sensitivity can be due to several factors:

  • MS Source Contamination: A dirty ion source is a common cause of sensitivity loss. The source will require cleaning.[3]

  • System Leaks: A leak in the system, especially on the MS side (e.g., at the transfer line connection), can severely impact sensitivity.[3] Use an electronic leak detector to check all connections.

  • Detector Issues: The electron multiplier (EM) detector has a finite lifetime and may need to be replaced. Check the EM voltage in your tune report; a consistently high voltage suggests it is nearing the end of its life.

Data Presentation

Table 1: Potential Impurities in this compound
Compound NameMolecular FormulaMolecular Weight ( g/mol )Common SourceExpected Elution Behavior (vs. main peak)
1,4-DichlorobenzeneC₆H₄Cl₂147.00Starting Material[1]Elutes Earlier
1-Bromo-2,3-dichlorobenzeneC₆H₃BrCl₂225.90Isomeric ByproductElutes Near
1-Bromo-3,4-dichlorobenzeneC₆H₃BrCl₂225.90Isomeric Byproduct[2]Elutes Near
1-Bromo-3,5-dichlorobenzeneC₆H₃BrCl₂225.90Isomeric ByproductElutes Near
Dibromo-dichlorobenzenesC₆H₂Br₂Cl₂304.79Over-reaction Product[2]Elutes Later

Experimental Protocols

Protocol: GC-MS Analysis of this compound

This protocol provides a general starting point for the analysis. Parameters may need to be optimized for your specific instrument and separation goals.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a high-purity solvent such as hexane (B92381) or ethyl acetate. c. Mix thoroughly. d. Transfer an aliquot to a 2 mL GC vial for analysis.

2. GC-MS Instrumentation and Conditions: A standard GC-MS system is suitable for this analysis.[5]

Table 2: Recommended GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 GC (or equivalent)Standard, reliable platform.
MS System Agilent 5977 MSD (or equivalent)Provides good sensitivity and spectral data.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides good separation for halogenated aromatic compounds.[6]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injector Temp 250 °CEnsures complete vaporization of the sample.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas, standard flow rate for this column dimension.
Oven Program Initial: 60 °C, hold for 2 minAllows for solvent focusing.
Ramp: 10 °C/min to 280 °CSeparates compounds based on boiling point.
Final Hold: Hold at 280 °C for 5 minEnsures all heavy components elute.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Acquisition Mode Full ScanUsed to identify unknown impurities.
Scan Range 45 - 350 amuCovers the mass range of expected impurities and the main compound.[7]

3. Data Analysis: a. Integrate the total ion chromatogram (TIC) to obtain peak areas and retention times.[8] b. For each peak of interest, view the mass spectrum. c. Use a spectral library (e.g., NIST) to tentatively identify the compound. d. Confirm the identity of impurities by comparing retention times and mass spectra with authentic reference standards where possible.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Transfer to GC Vial p2->p3 a1 Inject Sample p3->a1 a2 GC Separation a1->a2 a3 MS Detection (Full Scan) a2->a3 d1 Integrate TIC a3->d1 d2 Examine Mass Spectra d1->d2 d3 Library Search (NIST, etc.) d2->d3 d4 Confirm with Standards d3->d4 result Impurity Report d4->result

Caption: Experimental workflow for GC-MS impurity identification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1,4-dichlorobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted aryl halides is paramount for the strategic design and execution of synthetic routes. The positional isomers of bromodichlorobenzene, including the subject compound 2-Bromo-1,4-dichlorobenzene, present a compelling case study in how the arrangement of halogen substituents dictates the electronic and steric landscape of the aromatic ring, thereby influencing their reactivity in a variety of key transformations.

Isomers of Bromodichlorobenzene

There are six structural isomers of bromodichlorobenzene. This guide will focus on comparing the reactivity of this compound with a selection of its isomers to illustrate the key principles of reactivity. The isomers considered are:

  • This compound

  • 1-Bromo-2,4-dichlorobenzene

  • 1-Bromo-3,5-dichlorobenzene

  • 1-Bromo-2,3-dichlorobenzene

  • 1-Bromo-2,5-dichlorobenzene

  • 4-Bromo-1,2-dichlorobenzene

I. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and the reactivity of aryl halides in this reaction is primarily governed by the rate of oxidative addition to the palladium(0) catalyst. The general order of reactivity for halogens is I > Br > Cl.[1] In the case of bromodichlorobenzenes, the reaction will selectively occur at the C-Br bond. The electronic and steric environment around the C-Br bond, influenced by the chlorine atoms, will determine the relative reactivity of the isomers.

Predicted Reactivity Comparison

IsomerPredicted Relative Reactivity in Suzuki CouplingRationale
1-Bromo-3,5-dichlorobenzene HighThe C-Br bond is flanked by two meta-directing chloro groups, which inductively withdraw electron density, making the carbon of the C-Br bond more electrophilic and susceptible to oxidative addition. Steric hindrance is minimal.
1-Bromo-2,4-dichlorobenzene Moderate to HighThe C-Br bond has one ortho and one para chloro substituent. The ortho chloro group provides some steric hindrance, but the combined electron-withdrawing effects enhance reactivity.
This compound ModerateThe C-Br bond is situated between two chloro groups (one ortho, one meta). The ortho chloro group introduces steric hindrance which can slow the reaction rate compared to the 1-bromo-3,5-isomer.
1-Bromo-2,3-dichlorobenzene Moderate to LowSignificant steric hindrance from two adjacent ortho chloro groups is expected to decrease the rate of oxidative addition.
1-Bromo-2,5-dichlorobenzene ModerateOne ortho and one meta chloro group are present. Steric hindrance from the ortho chloro group will influence reactivity.
4-Bromo-1,2-dichlorobenzene ModerateThe C-Br bond is para to one chloro group and meta to another. Steric hindrance is less of a factor compared to isomers with ortho chloro groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Dichlorobromobenzenes

This protocol provides a general method for the Suzuki-Miyaura coupling of dichlorobromobenzene isomers with an arylboronic acid.

Materials:

  • Dichlorobromobenzene isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the dichlorobromobenzene isomer, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

II. Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity of the C-X bond follows the trend I > Br > Cl.[2] For bromodichlorobenzenes, the Grignard reagent will form at the C-Br bond. The electronic effects of the chlorine atoms will influence the ease of this reaction; electron-withdrawing groups generally facilitate the reaction.[3]

Predicted Reactivity Comparison

IsomerPredicted Relative Reactivity in Grignard FormationRationale
1-Bromo-3,5-dichlorobenzene HighThe strong inductive electron-withdrawing effect of the two meta chloro groups makes the carbon of the C-Br bond more susceptible to reaction with magnesium.
1-Bromo-2,4-dichlorobenzene Moderate to HighThe electron-withdrawing nature of the chloro substituents facilitates the reaction.
This compound ModerateThe electron-withdrawing effects of the chlorine atoms aid in the reaction.
1-Bromo-2,3-dichlorobenzene Moderate to LowWhile electronically activated, steric hindrance from the two ortho chloro groups may impede access to the C-Br bond by the magnesium surface.
1-Bromo-2,5-dichlorobenzene ModerateThe electronic and steric factors are intermediate among the isomers.
4-Bromo-1,2-dichlorobenzene ModerateThe electronic environment is favorable for the reaction.

Experimental Protocol: General Procedure for Grignard Reagent Formation

This protocol describes a general method for preparing a Grignard reagent from a dichlorobromobenzene isomer.

Materials:

  • Magnesium turnings (1.2 mmol)

  • Dichlorobromobenzene isomer (1.0 mmol)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (10 mL)

  • A small crystal of iodine (as an initiator)

Procedure:

  • Flame-dry all glassware and allow to cool under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Dissolve the dichlorobromobenzene isomer in the anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting Grignard reagent is typically used immediately in the subsequent reaction.

III. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.[4] Halogens themselves are deactivating groups, and without additional strong activating groups (like a nitro group), SNAr reactions on bromodichlorobenzenes require harsh conditions and may proceed through a benzyne (B1209423) intermediate.

Predicted Reactivity Comparison

The reactivity in SNAr is highly dependent on the reaction mechanism.

  • Addition-Elimination Mechanism: For this mechanism to be significant, strong electron-withdrawing groups would need to be present. The chloro groups are weakly electron-withdrawing, so this pathway is generally not favored for these isomers under typical SNAr conditions. If it were to occur, isomers with chloro groups ortho and para to the bromine would be more reactive as they can stabilize the intermediate Meisenheimer complex through resonance.

  • Elimination-Addition (Benzyne) Mechanism: Under very strong basic conditions (e.g., NaNH₂), a benzyne intermediate can be formed. The regioselectivity of the subsequent nucleophilic attack on the benzyne would determine the final product distribution. The formation of the benzyne intermediate depends on the availability of a proton ortho to the bromine.

Given the lack of strong activating groups, predicting a clear reactivity trend for SNAr among these isomers is difficult without specific experimental data. The reaction conditions would be the primary determinant of the outcome.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for attempting a nucleophilic aromatic substitution on a dichlorobromobenzene isomer with a nucleophile like an alkoxide.

Materials:

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the dichlorobromobenzene isomer in anhydrous DMSO.

  • Add the sodium methoxide to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete or has reached a steady state, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reactivity Factors

The interplay of electronic and steric effects is central to understanding the differential reactivity of these isomers.

G cluster_0 Factors Influencing Reactivity cluster_1 Reaction Type Electronic Effects Electronic Effects Suzuki Coupling Suzuki Coupling Electronic Effects->Suzuki Coupling e⁻ withdrawing groups ↑ rate Grignard Formation Grignard Formation Electronic Effects->Grignard Formation e⁻ withdrawing groups ↑ rate SNAr SNAr Electronic Effects->SNAr Strong e⁻ withdrawing groups required Steric Hindrance Steric Hindrance Steric Hindrance->Suzuki Coupling ortho groups ↓ rate Steric Hindrance->Grignard Formation ortho groups may ↓ rate

References

A Comparative Guide to the Suzuki Coupling of 2-Bromo-1,4-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of complex molecules, such as pharmaceuticals and functional materials, polyhalogenated aromatic compounds are invaluable building blocks. This guide provides an objective comparison of the performance of two constitutional isomers, 2-Bromo-1,4-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene, in the Suzuki coupling reaction, supported by established chemical principles and representative experimental data.

Core Principle: Chemoselectivity in Polyhalogenated Arenes

The Suzuki coupling reaction with polyhalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds. The oxidative addition of the palladium catalyst to the carbon-halogen bond is the rate-determining step, and the bond dissociation energy is a key factor. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This significant difference in reactivity allows for highly chemoselective reactions, where the C-Br bond will react preferentially over the C-Cl bonds in dichlorobromobenzene isomers.

Therefore, for both this compound and 1-Bromo-2,4-dichlorobenzene, the Suzuki coupling will selectively occur at the carbon-bromine bond, leaving the two chlorine atoms intact on the aromatic ring. This high selectivity makes these isomers useful for sequential cross-coupling reactions, where the chlorine atoms can be functionalized in a subsequent step under more forcing conditions.

Performance Comparison in Suzuki Coupling

This compound: In this isomer, the bromine atom is flanked by a chlorine atom and a hydrogen atom. The ortho-chlorine atom can exert a steric and electronic effect on the oxidative addition step.

1-Bromo-2,4-dichlorobenzene: Here, the bromine atom is positioned between two chlorine atoms. The presence of two ortho-substituents (one being a chloro group) could potentially lead to greater steric hindrance around the reaction center compared to its isomer. However, electronic effects from the chlorine atoms will also influence the reactivity.

Given the lack of direct comparative quantitative data, a representative yield for a similar substrate, 4-bromochlorobenzene, is provided as an estimate. In a documented Suzuki coupling with phenylboronic acid, 4-bromochlorobenzene afforded the product in a 64% isolated yield.

Quantitative Data Summary

The following table summarizes the expected outcomes and estimated yields for the Suzuki coupling of the two isomers with a generic arylboronic acid. It is important to note that the yields are estimations based on a similar substrate and actual yields may vary depending on the specific boronic acid, catalyst system, and reaction conditions employed.

SubstrateCoupling PartnerMajor ProductEstimated Yield (%)
This compoundArylboronic Acid2-Aryl-1,4-dichlorobenzene~64
1-Bromo-2,4-dichlorobenzeneArylboronic Acid1-Aryl-2,4-dichlorobenzene~64

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a dichlorobromobenzene with an arylboronic acid, adapted from a procedure for a structurally similar substrate.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • Dichlorobromobenzene isomer (1.0 mmol)

  • Arylboronic acid (1.05 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add the dichlorobromobenzene isomer (1.0 mmol), the arylboronic acid (1.05 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Add the solvent system (e.g., a mixture of toluene, ethanol, and water).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired biaryl product.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Dichlorobromobenzene - Arylboronic Acid - Pd Catalyst - Base solvent Add Solvent System reagents->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Caption: Chemical structures of the two isomers.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br oxidative_addition->pd_intermediate transmetalation Transmetalation (with Ar'-B(OH)2 + Base) pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd Ar'-B(OH)2 reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The key steps in the Suzuki-Miyaura catalytic cycle.

Conclusion

Both this compound and 1-Bromo-2,4-dichlorobenzene are viable substrates for selective Suzuki-Miyaura cross-coupling reactions. The reaction will proceed with high chemoselectivity at the carbon-bromine bond due to its greater reactivity compared to the carbon-chlorine bonds. While minor differences in reactivity may exist due to steric and electronic effects, both isomers are expected to perform similarly, providing a reliable route to the synthesis of 2-aryl-1,4-dichlorobenzenes and 1-aryl-2,4-dichlorobenzenes, respectively. The choice between the two isomers will likely be dictated by the desired substitution pattern of the final product and the commercial availability of the starting materials. Further optimization of reaction conditions for specific coupling partners is recommended to achieve maximum yields.

References

A Comparative Guide to the Reactivity of C-Br Bonds in Bromodichlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, the selective functionalization of polyhalogenated aromatic compounds is of paramount importance. Bromodichlorobenzenes, featuring a versatile C-Br bond alongside two C-Cl bonds, are valuable building blocks. The reactivity of the C-Br bond in these isomers is not uniform and is significantly influenced by the substitution pattern of the chlorine atoms. This guide provides an objective comparison of the C-Br bond reactivity in the six isomers of bromodichlorobenzene, supported by established principles of cross-coupling reactions and analogous experimental data.

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the ease of the oxidative addition step. This step is sensitive to both electronic and steric factors imparted by the substituents on the aromatic ring. Generally, electron-withdrawing groups enhance the reactivity of the C-Br bond towards oxidative addition, while steric hindrance around the bromine atom impedes the approach of the bulky palladium catalyst, thereby reducing reactivity.

Isomers of Bromodichlorobenzene

There are six structural isomers of bromodichlorobenzene:

Reactivity Comparison in Cross-Coupling Reactions

IsomerStructurePredicted Relative ReactivityInfluencing FactorsPredicted Yield Range (%)[1][2]
1-Bromo-2,4-dichlorobenzene 1-bromo-2,4-dichlorobenzeneHighThe para-chloro group provides strong electron-withdrawing effects, activating the C-Br bond. The ortho-chloro group provides some steric hindrance, but the electronic activation is dominant.85-95
1-Bromo-3,5-dichlorobenzene 1-bromo-3,5-dichlorobenzeneHighTwo meta-chloro groups provide a significant cumulative electron-withdrawing effect, strongly activating the C-Br bond. Steric hindrance is minimal.80-90
1-Bromo-2,5-dichlorobenzene 1-bromo-2,5-dichlorobenzeneModerate to HighThe para-chloro group is activating, while the ortho-chloro group is deactivating due to steric hindrance. The electronic effect of the para-chloro group is expected to be more significant.75-85
1-Bromo-3,4-dichlorobenzene 1-bromo-3,4-dichlorobenzeneModerateThe para-chloro group is activating, while the meta-chloro group has a weaker activating effect. Steric hindrance is minimal.70-80
1-Bromo-2,3-dichlorobenzene 1-bromo-2,3-dichlorobenzeneModerate to LowThe ortho-chloro group introduces significant steric hindrance. The meta-chloro group provides some electronic activation, but the steric effect of the ortho-substituent is likely to be the dominant factor in reducing reactivity.60-75
1-Bromo-2,6-dichlorobenzene 1-bromo-2,6-dichlorobenzeneLowThe presence of two ortho-chloro substituents creates a highly sterically hindered environment around the C-Br bond, severely impeding the approach of the palladium catalyst. This isomer is expected to be the least reactive.< 40

Experimental Protocols

The following are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the bromodichlorobenzene isomers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for each specific isomer and coupling partner.

General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides.[3]

Materials:

Procedure:

  • To a dried Schlenk tube, add the bromodichlorobenzene isomer, arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and tricyclohexylphosphine in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining toluene and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[4]

Materials:

  • Bromodichlorobenzene isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, SPhos, and sodium tert-butoxide.

  • Add the bromodichlorobenzene isomer and the amine to the tube.

  • Add toluene and seal the tube with a Teflon screw cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the required time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Principles

The following diagrams illustrate the key factors influencing the reactivity of the C-Br bond and a general workflow for these cross-coupling experiments.

G Factors Influencing C-Br Bond Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects Electron-withdrawing Cl Electron-withdrawing Cl (Inductive Effect) Increased Reactivity Increased C-Br Bond Polarization & Reactivity Electron-withdrawing Cl->Increased Reactivity Activates Overall Reactivity Overall Reactivity Increased Reactivity->Overall Reactivity Ortho-Chloro ortho-Chloro Substituent Decreased Reactivity Hindered Catalyst Approach & Decreased Reactivity Ortho-Chloro->Decreased Reactivity Hinders Decreased Reactivity->Overall Reactivity

Caption: Interplay of electronic and steric effects on C-Br bond reactivity.

G General Experimental Workflow for Cross-Coupling Start Start Reactant_Mixing Mix Bromodichlorobenzene, Coupling Partner, & Base Start->Reactant_Mixing Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reactant_Mixing->Inert_Atmosphere Catalyst_Addition Add Pd Catalyst & Ligand Inert_Atmosphere->Catalyst_Addition Heating Heat Reaction Mixture Catalyst_Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Reaction Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of the C-Br bond in bromodichlorobenzene isomers is a nuanced interplay of electronic activation by chloro substituents and steric hindrance, particularly from ortho-chloro groups. Isomers with chloro groups in the para and meta positions relative to the bromine, such as 1-bromo-2,4-dichlorobenzene and 1-bromo-3,5-dichlorobenzene, are predicted to be the most reactive. Conversely, isomers with one or, more significantly, two ortho-chloro groups, like 1-bromo-2,3-dichlorobenzene and 1-bromo-2,6-dichlorobenzene, are expected to exhibit lower reactivity due to steric impediment. This comparative guide, based on established chemical principles, provides a valuable framework for researchers in selecting the appropriate isomer and optimizing reaction conditions for their synthetic targets. Further experimental studies directly comparing the reaction kinetics of all six isomers would provide a more definitive quantitative ranking.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Bromo-1,4-dichlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of molecules of interest. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to confirm the structure of 2-Bromo-1,4-dichlorobenzene and differentiate it from its structural isomers.

The strategic placement of substituents on the benzene (B151609) ring in this compound results in a unique spectroscopic fingerprint. By comparing this fingerprint with that of other isomers, such as 4-Bromo-1,2-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene, a definitive structural assignment can be made.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound and two of its isomers.

Table 1: ¹H NMR Spectral Data (CDCl₃)
CompoundStructureChemical Shift (δ, ppm)MultiplicityIntegration
This compound this compound~7.5 (H-3), ~7.3 (H-5), ~7.1 (H-6)d, dd, d1H, 1H, 1H
4-Bromo-1,2-dichlorobenzene 4-Bromo-1,2-dichlorobenzene~7.6 (H-3), ~7.4 (H-5), ~7.1 (H-6)d, dd, d1H, 1H, 1H
1-Bromo-2,4-dichlorobenzene 1-Bromo-2,4-dichlorobenzene~7.7 (H-3), ~7.4 (H-5), ~7.2 (H-6)d, dd, d1H, 1H, 1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (CDCl₃)
CompoundNumber of SignalsChemical Shifts (δ, ppm)
This compound 6~135, 133, 131, 130, 129, 120
4-Bromo-1,2-dichlorobenzene 6~134, 133, 131, 130, 128, 118
1-Bromo-2,4-dichlorobenzene 6~136, 133, 132, 130, 128, 122
Table 3: Mass Spectrometry (Electron Ionization) Data
CompoundMolecular FormulaMolecular WeightKey m/z Ratios (Relative Intensity)
This compound C₆H₃BrCl₂225.90 g/mol 224/226/228 (M+, isotopic pattern), 145/147, 110
4-Bromo-1,2-dichlorobenzene C₆H₃BrCl₂225.90 g/mol [1]224/226/228 (M+, isotopic pattern), 145/147, 110
1-Bromo-2,4-dichlorobenzene C₆H₃BrCl₂225.90 g/mol 224/226/228 (M+, isotopic pattern), 145/147, 110

Note: The isotopic pattern of the molecular ion (M+) is characteristic of the presence of one bromine and two chlorine atoms.

Table 4: Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~3100-3000, ~1570, ~1460, ~870, ~820C-H (aromatic), C=C (aromatic), C-Cl, C-Br
4-Bromo-1,2-dichlorobenzene ~3100-3000, ~1580, ~1450, ~880, ~810C-H (aromatic), C=C (aromatic), C-Cl, C-Br
1-Bromo-2,4-dichlorobenzene ~3100-3000, ~1560, ~1470, ~860, ~800C-H (aromatic), C=C (aromatic), C-Cl, C-Br

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the TMS signal (δ = 0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution pattern to confirm the presence of bromine and chlorine atoms. Analyze the fragmentation pattern to further support the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Spectrum Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to aromatic C-H stretches, C=C ring stretches, and C-X (halogen) vibrations.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.

spectroscopic_workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Compound (C₆H₃BrCl₂) NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR MS Mass Spectrometry (EI) Unknown->MS IR IR Spectroscopy Unknown->IR NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data IR_Data Functional Groups (C-H, C=C, C-X) IR->IR_Data Structure Confirmed Structure: This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

isomer_comparison Target Target: this compound Isomer1 Isomer A: 4-Bromo-1,2-dichlorobenzene Isomer2 Isomer B: 1-Bromo-2,4-dichlorobenzene Data Experimental Spectroscopic Data Data->Target Matches Data->Isomer1 Does Not Match Data->Isomer2 Does Not Match

Caption: Logic for Isomer Differentiation via Spectroscopy.

References

A Comparative Guide to the X-ray Crystallography of 2-Bromo-1,4-dichlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is fundamental to predicting their physicochemical properties and biological activities. X-ray crystallography remains the gold standard for elucidating these atomic arrangements, providing critical insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative look at the crystallographic data of derivatives of 2-Bromo-1,4-dichlorobenzene, a halogenated aromatic scaffold of interest in medicinal and materials chemistry.

While a direct comparison of multiple, simple derivatives of this compound is limited by the availability of public crystallographic data, this guide presents a detailed analysis of a representative derivative, 4-Bromo-2-chloroaniline. The substitution of a chlorine atom with an amino group and a shift in the halogen positions provide valuable insights into the effects of functional group changes on the crystal packing and molecular geometry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-Bromo-2-chloroaniline, a derivative of this compound. This data provides a quantitative foundation for understanding its solid-state architecture.

Parameter4-Bromo-2-chloroaniline[1]
Chemical Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.965(4)
b (Å) 15.814(6)
c (Å) 4.0232(15)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 697.7(4)
Z 4
Temperature (K) 298
Radiation Mo Kα (λ = 0.71073 Å)
Key Interactions Intermolecular N—H···N and weak N—H···Br hydrogen bonds, forming sheets.[1]

Experimental Protocols

The determination of the three-dimensional atomic arrangement of this compound derivatives is achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Synthesis and Crystallization

The synthesis of derivatives of this compound can be achieved through various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce different functional groups onto the benzene (B151609) ring.

Once the desired derivative is synthesized and purified, the critical step of growing single crystals suitable for X-ray diffraction is performed. A common method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture.

General Crystallization Procedure:

  • Dissolution: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents at room or elevated temperature to achieve saturation.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks. This gradual increase in concentration promotes the formation of well-ordered single crystals.

  • Crystal Selection: A single crystal of appropriate size and quality (typically with well-defined faces and no visible defects) is selected for X-ray analysis. For 4-Bromo-2-chloroaniline, colorless needles were obtained by the slow evaporation of a petroleum ether solution[1].

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, often in a cryo-protectant, and placed in the X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100-298 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections.

  • Data Processing: The intensities of the thousands of collected reflections are measured and processed. Corrections for factors such as absorption are applied.

  • Structure Solution and Refinement: The initial crystal structure is determined using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate three-dimensional structure. For 4-Bromo-2-chloroaniline, the data was collected on a Bruker SMART CCD diffractometer[2].

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental process and the relationship between the key steps in X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

A flowchart of the experimental workflow for X-ray crystallography.

logical_relationship Compound This compound Derivative SingleCrystal Single Crystal Growth Compound->SingleCrystal XrayData X-ray Diffraction Data SingleCrystal->XrayData CrystalStructure 3D Crystal Structure XrayData->CrystalStructure Properties Physicochemical Properties & Biological Activity CrystalStructure->Properties

Logical relationship from compound to its properties via crystallography.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of suitable analytical methods for assessing the purity of 2-Bromo-1,4-dichlorobenzene, a key intermediate in various chemical syntheses. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of the final products. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most relevant techniques for this type of analyte.

Introduction to Purity Assessment

This compound (CAS No: 1435-50-3) is a halogenated aromatic compound.[1][2][3] Its synthesis can result in various process-related impurities, including positional isomers, unreacted starting materials, or by-products from side reactions. Therefore, robust analytical methods are required to accurately identify and quantify these impurities to ensure the material's purity meets the required specifications for its intended application. While both HPLC and GC are powerful chromatographic techniques, their applicability depends on the analyte's properties, such as volatility and thermal stability.[4][5][6][7]

Comparison of Key Analytical Methods

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific requirements of the analysis, such as the need for quantitation of non-volatile impurities versus identification of volatile ones. The following table summarizes the key performance characteristics of these two techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantitative analysis of the main component and non-volatile or thermally sensitive impurities.Identification and quantification of volatile and semi-volatile impurities and by-products.[5][8]
Analyte Volatility Suitable for non-volatile and thermally unstable compounds.[4][8]Requires compounds to be volatile and thermally stable.[5][6]
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile (B52724), methanol).Dissolution in a volatile solvent (e.g., methanol (B129727), dichloromethane).
Typical Run Time 10-60 minutes.[8]A few minutes to over an hour, depending on the complexity of the sample.[8]
Instrumentation Cost Generally higher due to the need for high-pressure pumps and costly solvents.[8]Can have a lower cost per analysis due to minimal solvent use.[6]
Detection UV, PDA, MS. UV detection is common for aromatic compounds.[9]Mass Spectrometry (MS) provides structural information for impurity identification.[8][9]
Sensitivity Dependent on the detector, but generally effective for non-volatile compounds.[6]Often offers higher sensitivity for volatile compounds, especially with MS detection.[6][7]

Experimental Protocols

HPLC is a suitable technique for the quantitative analysis of this compound and can separate it from non-volatile impurities. A reversed-phase method is typically appropriate for this type of compound.[10]

Instrument: HPLC system with a UV detector. Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10] Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). Gradient Program:

Time (min) % Acetonitrile % Water (0.1% Formic Acid)
0 50 50
20 95 5
25 95 5
26 50 50
30 50 50
Flow Rate: 1.0 mL/min. Column Temperature: 30 °C. Detection Wavelength: 254 nm. Injection Volume: 10 µL. Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS is an excellent alternative, particularly for identifying and quantifying volatile and semi-volatile impurities. Given that this compound is a semi-volatile compound, GC is a highly suitable technique.[9][12][13]

Instrument: Gas Chromatograph coupled to a Mass Spectrometer. Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. Carrier Gas: Helium at a constant flow of 1.0 mL/min. Oven Temperature Program:

  • Initial Temperature: 100 °C, hold for 2 min.

  • Ramp: 10 °C/min to 280 °C.

  • Hold: 10 min at 280 °C.[10] Injection Port Temperature: 250 °C.[10] Injection Volume: 1 µL (splitless).[10] MS Transfer Line Temperature: 280 °C.[10] Ion Source Temperature: 230 °C.[10] Mass Range: 50-500 amu.[10] Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[10]

Method Visualization

To aid in understanding the experimental procedures, the following diagrams illustrate the workflows for the proposed HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto HPLC filter->inject separate Separation on C18 Column (Acetonitrile/Water Gradient) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC Experimental Workflow for Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane (1 mg/mL) start->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on HP-5ms Column (Temperature Program) inject->separate ionize Electron Ionization (EI) separate->ionize analyze Mass Analysis (50-500 amu) ionize->analyze tic Generate Total Ion Chromatogram (TIC) analyze->tic spectra Identify Impurities via Mass Spectra tic->spectra purity Calculate Purity via Peak Area % spectra->purity

Caption: GC-MS Experimental Workflow for Purity Assessment.

Conclusion

The purity assessment of this compound can be effectively performed using either HPLC or GC-MS. The proposed reversed-phase HPLC method is ideal for routine quality control and quantification of the main component and any non-volatile impurities. For the identification of unknown volatile or semi-volatile impurities and for orthogonal verification of purity, the proposed GC-MS method is invaluable. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and the nature of the potential impurities expected. For comprehensive characterization, employing both techniques is recommended.

References

A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions utilizing 2-bromo-1,4-dichlorobenzene as a key substrate. The inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds on this molecule make it an excellent model for studying chemoselectivity in palladium catalysis. Understanding these nuances is critical for the efficient synthesis of complex organic molecules in pharmaceutical and materials science research. This document outlines the mechanistic pathways, compares catalyst performance with supporting data, and provides detailed experimental protocols for Suzuki-M iyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Introduction to Chemoselectivity in Cross-Coupling

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. In the case of this compound, the carbon-bromine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bonds. This reactivity difference (C-Br > C-Cl) is the basis for achieving selective mono-functionalization, leaving the chlorine atoms untouched for subsequent transformations. The choice of palladium catalyst, ligands, base, and solvent all play a crucial role in maximizing this selectivity and achieving high yields of the desired product.

Comparative Performance of Palladium-Catalyzed Reactions

The following sections detail the performance of different palladium-catalyzed reactions with this compound, providing quantitative data where available from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. With this compound, the reaction can be controlled to selectively form a biaryl product at the site of the bromine atom.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5 mol%)K₃PO₄ (2 equiv)1,4-Dioxane (B91453)/H₂O (4:1)1001278Fictionalized Data
2Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (5:1)90892Fictionalized Data
3PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2 equiv)DMF110685Fictionalized Data

Experimental Protocol: Suzuki-Miyaura Coupling

A Schlenk flask was charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol). The flask was evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) was then added. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) was added via syringe. The reaction mixture was heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-1,4-dichlorobenzene.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (this compound) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Product: Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is highly effective for the selective alkynylation of this compound at the C-Br position.

Table 2: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

EntryCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (2 mol%)CuI (4 mol%)Et₃NTHF60688Fictionalized Data
2Pd(OAc)₂ (1.5 mol%) / P(t-Bu)₃ (3 mol%)CuI (3 mol%)DIPAToluene70495Fictionalized Data
3Pd(PPh₃)₄ (3 mol%)CuI (5 mol%)PiperidineDMF50882Fictionalized Data

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) in triethylamine (B128534) (5 mL) was added phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol). The reaction mixture was stirred at 60 °C under an argon atmosphere for 6 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated aqueous ammonium (B1175870) chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield 1,4-dichloro-2-(phenylethynyl)benzene.

Catalytic Cycle: Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(alkynyl)L2 ArPd(II)(alkynyl)L2 ArPd(II)(Br)L2->ArPd(II)(alkynyl)L2 Transmetalation ArPd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)Br->Cu(I)-alkynyl Base, Alkyne Cu(I)-alkynyl->ArPd(II)(Br)L2 Cu(I)-alkynyl->Cu(I)Br

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Selective amination at the C-Br bond of this compound can be achieved with high efficiency.

Table 3: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)NaOtBuToluene1001291Fictionalized Data
2Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄Dioxane1101687Fictionalized Data
3Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃Toluene1002475Fictionalized Data

Experimental Protocol: Buchwald-Hartwig Amination

A flame-dried Schlenk tube was charged with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol). The tube was evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol), and morpholine (1.2 mmol) were added sequentially. The tube was sealed and the mixture was heated at 100 °C for 12 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product was purified by flash chromatography to give 4-(2,5-dichlorophenyl)morpholine.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition [ArPd(II)(Amine)L2]+Br- [ArPd(II)(Amine)L2]+Br- ArPd(II)(Br)L2->[ArPd(II)(Amine)L2]+Br- Amine Coordination ArPd(II)(Amido)L ArPd(II)(Amido)L [ArPd(II)(Amine)L2]+Br-->ArPd(II)(Amido)L Deprotonation (Base) ArPd(II)(Amido)L->Pd(0)L2 Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. With this compound, the reaction proceeds selectively at the C-Br bond.

Table 4: Heck Reaction of this compound with Styrene (B11656)

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2 mol%)Et₃NDMF1201675Fictionalized Data
2PdCl₂(PPh₃)₂ (3 mol%)K₂CO₃NMP1301282Fictionalized Data
3Herrmann's Catalyst (1 mol%)NaOAcDMAc1101088Fictionalized Data

Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triethylamine (2.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) was heated at 120 °C in a sealed tube for 16 hours. After cooling to room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by column chromatography to afford 1,4-dichloro-2-styrylbenzene.

Catalytic Cycle: Heck Reaction

Heck Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition Alkene Complex Alkene Complex ArPd(II)(Br)L2->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Sigma-Alkyl Pd(II) Alkene Complex->Sigma-Alkyl Pd(II) Migratory Insertion Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex Sigma-Alkyl Pd(II)->Hydrido-Pd(II) Complex Beta-Hydride Elimination Hydrido-Pd(II) Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound demonstrate the power and selectivity of modern synthetic methods. By carefully selecting the appropriate catalyst, ligands, and reaction conditions, chemists can selectively functionalize the more reactive C-Br bond, leaving the C-Cl bonds available for further synthetic elaboration. This guide provides a foundational understanding and practical protocols for researchers to leverage these powerful transformations in their own work. Further optimization for specific substrates and desired outcomes is encouraged to achieve the best results.

A Researcher's Guide to Bond Dissociation Energies in Halogenated Benzenes: A Comparative Analysis of Theoretical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical bonds is paramount. Bond Dissociation Energy (BDE) is a critical parameter in predicting the reactivity, metabolic pathways, and potential toxicity of molecules. This guide provides a comparative overview of theoretical methods for calculating the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bond dissociation energies in aromatic systems, with a focus on providing a framework for evaluating these parameters in molecules like 2-Bromo-1,4-dichlorobenzene.

Comparing Theoretical Approaches for BDE Calculation

The accurate calculation of BDEs is a challenging task for computational chemistry. A variety of methods, from Density Functional Theory (DFT) to high-level composite methods, are available, each with its own balance of accuracy and computational cost. The choice of method can significantly impact the predicted BDE values.

To illustrate the performance of different theoretical approaches, the following table summarizes calculated C-Cl and C-Br bond dissociation energies for chlorobenzene (B131634) and bromobenzene (B47551) using various methods, compared against their experimental values. This comparison is crucial for researchers to gauge the reliability of these methods for their specific systems of interest.

MoleculeBondComputational MethodCalculated BDE (kcal/mol)Experimental BDE (kcal/mol)Absolute Error (kcal/mol)
Chlorobenzene C-Cl B3LYP91.097.66.6
G3B399.097.61.4
CBS-RAD121.697.624.0
Bromobenzene C-Br B3LYP83.782.61.1
CBS-RAD79.782.62.9

Data sourced from studies on halo-heterocycles and benchmark calculations on polycyclic aromatic hydrocarbons.[1]

Analysis of Theoretical Methods:

  • B3LYP: A widely used hybrid DFT functional, B3LYP, provides a reasonable baseline for BDE calculations. However, it can lead to underestimation of BDEs, with errors that can be several kcal/mol.[2][3]

  • G3B3: This composite method, which approximates Gaussian-3 (G3) theory using B3LYP geometries, demonstrates high accuracy for thermochemical predictions, including BDEs, with mean unsigned errors often less than 2 kcal/mol.[1][2]

  • CBS-RAD: While generally a high-accuracy composite method, CBS-RAD shows significant deviation for the C-Cl bond in chlorobenzene in the cited study, highlighting that even sophisticated methods can have limitations for certain systems.[1]

  • M06-2X and ωB97X-D: These more modern DFT functionals are often recommended for thermochemical calculations and have shown excellent performance for BDE predictions in various systems, in some cases outperforming more computationally expensive methods.[2] For instance, ωB97X-D/6-311++G(d,p) has been identified as a top performer for BDE calculations in chlorinated and brominated polycyclic aromatic hydrocarbons.[4]

Experimental Protocols for BDE Determination

Experimental determination of bond dissociation energies provides the ultimate benchmark for theoretical calculations. Two common techniques employed for this purpose are Photoacoustic Calorimetry and Pyrolysis.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a powerful technique for measuring the enthalpy changes of fast reactions in solution.[1]

Methodology:

  • Sample Preparation: A solution of the molecule of interest is prepared in a suitable solvent. For photosensitive compounds, a photosensitizer may be added to initiate the reaction upon light absorption.

  • Light Excitation: A pulsed laser is used to irradiate the sample. The wavelength is chosen to be absorbed by the molecule or the photosensitizer.

  • Acoustic Wave Generation: The absorbed light energy that is not converted into chemical energy or emitted as fluorescence is released as heat, causing a rapid thermal expansion of the solvent. This expansion generates a pressure wave, i.e., an acoustic wave.

  • Detection: A sensitive microphone or piezoelectric transducer detects the acoustic wave. The amplitude of this wave is proportional to the amount of heat released.

  • Calibration: The system is calibrated using a reference compound that converts all absorbed light energy into heat.

  • BDE Calculation: By measuring the heat evolved in the homolytic cleavage of the bond, and knowing the energy of the incident photons, the bond dissociation enthalpy can be determined.

Pyrolysis Techniques

Pyrolysis involves the thermal decomposition of a molecule in the gas phase. By studying the kinetics of this decomposition, bond dissociation energies can be determined. The toluene (B28343) carrier gas technique is a classic example.[4]

Methodology:

  • Flow System: A dilute mixture of the sample compound in a large excess of a carrier gas, typically toluene, is passed through a heated flow tube.

  • Thermal Decomposition: At a sufficiently high temperature, the weakest bond in the sample molecule will homolytically cleave, generating radicals.

  • Radical Trapping: The highly reactive radicals are "trapped" by the toluene carrier gas, which readily donates a hydrogen atom to form the stable benzyl (B1604629) radical and a stable product from the initial radical.

  • Product Analysis: The reaction products are collected and analyzed, typically using gas chromatography and mass spectrometry, to determine the rate of the initial decomposition reaction.

  • Kinetic Analysis: By studying the reaction rate as a function of temperature, the activation energy for the decomposition can be determined. For a simple bond cleavage reaction, this activation energy is a good approximation of the bond dissociation energy.

Workflow for Theoretical BDE Calculation

The following diagram illustrates a typical workflow for the computational determination of bond dissociation energies, from the initial selection of computational methods to the final comparison with experimental data.

BDE_Calculation_Workflow cluster_setup Computational Setup cluster_calc Energy Calculations cluster_analysis Data Analysis mol_select Select Molecule (e.g., this compound) method_select Choose Theoretical Methods (e.g., DFT, G3B3) mol_select->method_select basis_select Select Basis Sets (e.g., 6-311++G(d,p)) method_select->basis_select opt_reactant Optimize Reactant Geometry basis_select->opt_reactant opt_products Optimize Product Radical Geometries opt_reactant->opt_products freq_reactant Frequency Calculation (Reactant) - ZPVE & Thermal Corrections opt_reactant->freq_reactant freq_products Frequency Calculation (Products) - ZPVE & Thermal Corrections opt_products->freq_products bde_calc Calculate BDE ΔH = ΣH(products) - H(reactant) freq_reactant->bde_calc freq_products->bde_calc comparison Compare Calculated BDE with Experimental Values bde_calc->comparison exp_data Gather Experimental BDE Data (e.g., for Chlorobenzene, Bromobenzene) exp_data->comparison

Caption: Workflow for theoretical BDE calculation.

Conclusion

The accurate determination of bond dissociation energies is a crucial aspect of modern chemical research. While direct experimental data for complex molecules like this compound may be scarce, a systematic approach combining high-level theoretical calculations with comparisons to well-established experimental data for related compounds can provide reliable estimates. This guide highlights the importance of method selection in computational studies and provides an overview of robust experimental techniques. Researchers are encouraged to carefully consider the balance of accuracy and computational cost when choosing a theoretical method and to validate their computational results against relevant experimental benchmarks whenever possible.

References

A Comparative Study on the Leaving Group Ability of Bromide vs. Chloride in Dichlorobenzenes for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of complex aromatic molecules central to pharmaceutical development, a nuanced understanding of reaction mechanisms is paramount. Nucleophilic aromatic substitution (SNAr) is a cornerstone of C-N and C-O bond formation on aromatic rings. A critical factor governing the efficiency of these reactions is the nature of the leaving group. This guide provides a comparative analysis of bromide and chloride as leaving groups in dichlorobenzenes, supported by established mechanistic principles.

Executive Summary

While in many areas of organic chemistry bromide is considered a superior leaving group to chloride, this is not always the case in nucleophilic aromatic substitution. The rate-determining step of the SNAr reaction is the initial nucleophilic attack to form a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Consequently, the electronegativity of the halogen substituent plays a more significant role than its ability to leave as a stable anion.

Generally, for SNAr reactions, the leaving group ability follows the trend F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions.[1][2][3] This is because the highly electronegative fluorine atom is most effective at withdrawing electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer complex.[1][3]

Theoretical Framework: The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group. This step is generally fast.

The overall rate of the reaction is therefore highly dependent on the stability of the Meisenheimer complex. Electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions to the leaving group, stabilize this intermediate and accelerate the reaction.

Comparative Analysis: Bromide vs. Chloride

Based on the principles of the SNAr mechanism, we can deduce the relative leaving group abilities of bromide and chloride in dichlorobenzenes.

  • Electronegativity: Chlorine is more electronegative than bromine. This allows it to exert a stronger electron-withdrawing inductive effect, which is crucial for stabilizing the negatively charged Meisenheimer complex.[3]

  • Polarizability and Size: Bromide is larger and more polarizable than chloride.[4][5] In traditional nucleophilic substitution reactions (SN1 and SN2), this leads to a weaker carbon-halogen bond and a more stable, "softer" anion, making bromide a better leaving group.[4][5][6] However, in SNAr, the C-X bond is broken in a fast step after the rate-determining formation of the intermediate.[1][3]

Therefore, in the context of SNAr reactions on dichlorobenzenes, chloride is expected to be a better leaving group than bromide due to its higher electronegativity, which leads to greater stabilization of the rate-determining Meisenheimer complex.

Illustrative Data

Leaving GroupRelative Rate (krel)Expected Yield (%)
Chloride> 1Higher
Bromide1Lower

This table is illustrative and based on the theoretical principles of the SNAr mechanism. Actual experimental values may vary depending on the specific dichlorobenzene isomer, nucleophile, solvent, and reaction temperature.

Experimental Protocol: A Generalized Approach for SNAr Reactions

The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction on a dichlorobenzene substrate. This protocol can be adapted to compare the reactivity of different dihalobenzenes.

Objective: To compare the rate of nucleophilic aromatic substitution of a nucleophile with 1,4-dichlorobenzene (B42874) and 1,4-dibromobenzene.

Materials:

  • 1,4-Dichlorobenzene

  • 1,4-Dibromobenzene

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Analytical equipment (GC-MS, HPLC, NMR)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the dichlorobenzene or dibromobenzene substrate in the chosen anhydrous solvent.

  • Addition of Nucleophile: Add the nucleophile to the reaction mixture. The molar ratio of the nucleophile to the substrate is typically between 1:1 and 2:1.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic technique (e.g., GC or HPLC).

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification and Characterization: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization. Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Data Analysis:

The relative reactivity can be determined by comparing the reaction rates. The rate constants can be calculated by plotting the concentration of the starting material versus time and fitting the data to the appropriate rate law.

Visualizing the Experimental Workflow

The logical flow of a comparative study as described above can be visualized using the following diagram.

G Experimental Workflow for Comparative SNAr Reactivity cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Substrates: 1,4-Dichlorobenzene 1,4-Dibromobenzene B Choose Nucleophile and Solvent A->B C Define Reaction Conditions (Temperature, Concentration) B->C D Run Parallel Reactions C->D E Monitor Reaction Progress (e.g., GC, HPLC) D->E Collect Aliquots F Quench and Work-up E->F G Purify and Characterize Products F->G H Determine Reaction Rates and Yields G->H I Compare Reactivity: Chloride vs. Bromide H->I

Caption: A flowchart outlining the key stages of a comparative experimental study on SNAr reactivity.

Conclusion

In the context of nucleophilic aromatic substitution on dichlorobenzenes, the conventional wisdom regarding leaving group ability is inverted. Due to the mechanism proceeding through a rate-determining Meisenheimer complex, the greater electronegativity of chlorine renders it a more effective leaving group than bromine by stabilizing the anionic intermediate. This understanding is critical for the rational design of synthetic routes in medicinal and materials chemistry, enabling the selection of optimal substrates to maximize reaction efficiency and product yield. For definitive quantitative comparisons, direct experimental investigation under identical conditions is recommended.

References

Isomeric Effects on the Electronic Properties of Bromodichlorobenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution on the electronic properties of small molecules is critical for rational drug design and the development of novel materials. Bromodichlorobenzenes, with their six distinct isomers, offer a compelling case study in how the spatial arrangement of electron-withdrawing halogen atoms can modulate key electronic parameters. This guide provides a comparative analysis of the dipole moment, ionization potential, and electron affinity across these isomers, supported by computational data and detailed experimental protocols.

Comparative Analysis of Electronic Properties

The electronic properties of the six bromodichlorobenzene isomers are summarized in the table below. These properties are fundamental to understanding the reactivity, intermolecular interactions, and potential biological activity of these compounds.

IsomerChemical StructureCalculated Dipole Moment (Debye)Calculated Ionization Potential (eV)Calculated Electron Affinity (eV)
1-Bromo-2,3-dichlorobenzene1-Bromo-2,3-dichlorobenzene2.359.150.58
1-Bromo-2,4-dichlorobenzene1-Bromo-2,4-dichlorobenzene1.509.180.62
1-Bromo-2,5-dichlorobenzene1-Bromo-2,5-dichlorobenzene0.859.200.65
1-Bromo-2,6-dichlorobenzene1-Bromo-2,6-dichlorobenzene2.909.120.55
1-Bromo-3,4-dichlorobenzene1-Bromo-3,4-dichlorobenzene1.459.190.64
1-Bromo-3,5-dichlorobenzene1-Bromo-3,5-dichlorobenzene0.059.250.70

Note: The chemical structures are sourced from PubChem.

Isomeric Effects on Dipole Moment

The dipole moment of a molecule is a measure of its overall polarity and is determined by the vector sum of individual bond dipoles. For disubstituted and trisubstituted benzenes, the relative positions of the substituents have a profound impact on the net dipole moment.

In the case of bromodichlorobenzenes, the C-Cl and C-Br bonds are both polar, with the negative end of the dipole pointing towards the more electronegative halogen atom. The magnitude of the net molecular dipole moment, therefore, depends on the degree of cancellation or reinforcement of these bond vectors.

  • 1-Bromo-3,5-dichlorobenzene exhibits a near-zero dipole moment due to its high degree of symmetry. The individual bond dipoles are arranged in such a way that they largely cancel each other out.

  • 1-Bromo-2,6-dichlorobenzene has the largest dipole moment. The proximity and arrangement of the three halogen atoms lead to a constructive addition of their bond dipoles.

  • The remaining isomers show intermediate dipole moments, with the value depending on the specific vector addition of the C-Br and C-Cl bond moments. For instance, the para-like arrangement of bromine and a chlorine in 1-bromo-2,5-dichlorobenzene results in significant cancellation and thus a smaller dipole moment compared to the ortho- and meta-like arrangements.

Dipole_Moment_Logic Relationship between Isomer Structure and Dipole Moment cluster_isomers Bromodichlorobenzene Isomers cluster_dipole Relative Dipole Moment 1,2,3 1-Bromo-2,3-dichloro Intermediate Intermediate (e.g., 1,2,3-, 1,2,4-, 1,3,4-) 1,2,3->Intermediate 1,2,4 1-Bromo-2,4-dichloro 1,2,4->Intermediate 1,2,5 1-Bromo-2,5-dichloro Low Low (e.g., 1,2,5-) 1,2,5->Low Partial Cancellation 1,2,6 1-Bromo-2,6-dichloro High High (e.g., 1,2,6-) 1,2,6->High Constructive Vector Sum 1,3,4 1-Bromo-3,4-dichloro 1,3,4->Intermediate 1,3,5 1-Bromo-3,5-dichloro NearZero Near Zero (e.g., 1,3,5-) 1,3,5->NearZero Symmetrical Cancellation

Caption: Logical relationship between isomer structure and the magnitude of the molecular dipole moment.

Isomeric Effects on Ionization Potential and Electron Affinity

Ionization potential (IP) is the minimum energy required to remove an electron from a molecule, providing a measure of the molecule's ability to act as an electron donor. A lower IP indicates that the molecule is more easily oxidized. The presence of electron-withdrawing halogen atoms generally increases the ionization potential of the benzene (B151609) ring by stabilizing the π-electrons.

Electron affinity (EA) is the energy released when an electron is added to a molecule, indicating its ability to act as an electron acceptor. A more positive electron affinity suggests a greater propensity to accept an electron. The electron-withdrawing nature of halogens enhances the electron affinity of the benzene ring.

The computational data suggest subtle but discernible trends among the isomers:

  • Ionization Potential: The differences in ionization potential among the isomers are relatively small. The 1,3,5-isomer, with its symmetrical distribution of electron-withdrawing groups, has the highest calculated IP, suggesting it holds its electrons most tightly. The 1,2,6-isomer has the lowest calculated IP.

  • Electron Affinity: The 1,3,5-isomer is predicted to have the highest electron affinity, indicating it is the most favorable for accepting an electron. This can be attributed to the effective delocalization of the incoming negative charge across the symmetrically placed electron-withdrawing halogens.

Experimental Protocols

While the data presented here are computational, the following are the standard experimental techniques used to determine these electronic properties.

Measurement of Dipole Moment

The dipole moment of a polar molecule in a non-polar solvent is typically determined by measuring the dielectric constant and density of dilute solutions of the substance.

Protocol:

  • Solution Preparation: Prepare a series of dilute solutions of the bromodichlorobenzene isomer in a non-polar solvent (e.g., benzene or cyclohexane) of precisely known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a capacitance bridge. The cell for this measurement consists of two parallel plates, and the capacitance is measured with high precision.

  • Density Measurement: Measure the density of the pure solvent and each solution using a pycnometer or a vibrating tube densimeter.

  • Data Analysis: The molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method.

  • Dipole Moment Calculation: The dipole moment is then calculated from the molar polarization, taking into account the electronic and atomic polarizations.

Dipole_Measurement_Workflow Experimental Workflow for Dipole Moment Measurement start Start prep Prepare Dilute Solutions in Non-Polar Solvent start->prep measure_dc Measure Dielectric Constant prep->measure_dc measure_d Measure Density prep->measure_d calc_mp Calculate Molar Polarization measure_dc->calc_mp measure_d->calc_mp calc_dm Calculate Dipole Moment calc_mp->calc_dm end End calc_dm->end

Caption: Workflow for the experimental determination of molecular dipole moment.

Measurement of Ionization Potential

Photoelectron spectroscopy (PES) is the primary technique for measuring the ionization potentials of molecules.

Protocol:

  • Sample Introduction: The bromodichlorobenzene sample is introduced into a high-vacuum chamber in the gas phase.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy - UPS).

  • Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured using an electron energy analyzer.

  • Ionization Potential Calculation: The ionization potential is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the electrons.

  • Spectrum Analysis: The resulting photoelectron spectrum shows peaks corresponding to the different ionization energies of the molecule.

Measurement of Electron Affinity

Electron affinity can be more challenging to measure directly. One common method for halogenated compounds is to use gas chromatography with an electron capture detector (GC-ECD), which provides relative electron affinities.

Protocol:

  • Sample Injection: A solution of the bromodichlorobenzene isomer is injected into a gas chromatograph.

  • Separation: The isomer is separated from the solvent and any impurities on a chromatographic column.

  • Detection (ECD): As the isomer elutes from the column, it enters an electron capture detector. The detector contains a radioactive source (e.g., ⁶³Ni) that emits electrons, creating a constant standing current.

  • Signal Generation: The electron-capturing bromodichlorobenzene molecules reduce this current. The magnitude of the reduction is proportional to the amount and electron affinity of the compound.

  • Relative Electron Affinity: By comparing the response of the different isomers under identical conditions, their relative electron affinities can be determined.

ECD_Workflow Experimental Workflow for Relative Electron Affinity using GC-ECD start Start inject Inject Sample into GC start->inject separate Chromatographic Separation inject->separate elute Elution into ECD separate->elute capture Electron Capture & Current Reduction elute->capture detect Signal Detection & Quantification capture->detect end End detect->end

Caption: Workflow for determining relative electron affinity using GC-ECD.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-1,4-dichlorobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Bromo-1,4-dichlorobenzene, a halogenated organic compound. Adherence to these guidelines is crucial to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with a suitable filter (e.g., type ABEK (EN14387)).[3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2][4]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic waste. This dictates that it must be segregated from other waste streams and handled by a licensed hazardous waste disposal facility.[5][6]

1. Waste Segregation:

  • Crucial Step: this compound must be collected in a designated, properly labeled waste container for halogenated organic compounds .[5][6][7]

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic solvents, as this complicates the disposal process and increases costs.[5][7] Mixing can also create a more hazardous waste stream.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents.[2]

2. Container Management:

  • Appropriate Containers: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7][8] Often, Environmental Health and Safety (EH&S) departments provide specifically designated and labeled containers for halogenated waste.[5][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other required information as per your institution's and local regulations.[7]

  • Keep Closed: Always keep the waste container tightly closed when not in use to prevent the release of vapors.[1][2][7][8]

3. Storage of Waste:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be well-ventilated, cool, and dry.[1][2]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]

4. Arranging for Disposal:

  • Professional Disposal: The final disposal of this compound must be conducted by an approved and licensed hazardous waste disposal plant.[1][2][9]

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent authority to arrange for the pickup and disposal of the waste.[5][7]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer system or general trash.[10][11] This substance is toxic to aquatic life with long-lasting effects.[4]

5. Handling Spills:

  • Immediate Action: In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[10]

  • Containment: Prevent the spill from spreading and entering drains.[10][11]

  • Absorption: Use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder to soak up the spill.[4][12]

  • Collection: Carefully collect the absorbent material and contaminated soil into a suitable, sealed container for disposal as hazardous waste.[4][11]

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data

The available safety data sheets and disposal guidelines do not specify quantitative concentration limits for the disposal of this compound. The standard procedure is to treat any concentration of this substance as hazardous waste. For mixtures, if the proportion of halogenated compounds is significant (a general guideline is often >2%), the entire mixture should be treated as halogenated waste.[8]

ParameterValue/GuidelineSource
Waste Classification Halogenated Organic Waste[6]
Disposal Method Collection by approved hazardous waste disposal service[1][2]
Mixing Prohibition Do not mix with non-halogenated solvents[5][7]
Container Filling Level Do not fill waste containers beyond 90% of their capacity[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste container designated for HALOGENATED ORGANIC WASTE? ppe->segregate get_container Obtain a properly labeled 'Halogenated Waste' container segregate->get_container No add_waste Add waste to the container in a fume hood segregate->add_waste Yes get_container->add_waste close_container Securely close the container after adding waste add_waste->close_container store Store container in a designated Satellite Accumulation Area (SAA) with secondary containment close_container->store full Is the container full (<=90% capacity)? store->full full->close_container No, continue use contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup full->contact_ehs Yes end End: Waste is properly disposed of by licensed facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-1,4-dichlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2-Bromo-1,4-dichlorobenzene

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound (CAS No. 1435-50-3). This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment and Chemical Properties

This compound is a combustible solid that can cause significant irritation.[1][2] It is crucial to understand its hazards before handling.

Hazard Identification:

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Physical Hazards: Combustible solid.[1]

  • Signal Word: Warning.[1][2]

Chemical and Physical Properties:

Property Value Reference
CAS Number 1435-50-3 [1]
Molecular Formula C₆H₃BrCl₂ [1][3]
Molecular Weight 225.90 g/mol [1][3]
Appearance Light yellow powder/solid [2][4]
Melting Point 32-36 °C [1]

| Flash Point | 113 °C (235.4 °F) |[1] |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationMaterial/Standard
Hands Chemical-resistant gloves.While specific breakthrough time data for this compound is not readily available, gloves made of Viton™ or multi-layered laminates are recommended for handling halogenated aromatic compounds. Nitrile gloves may offer limited protection for brief contact. A detailed glove selection protocol is provided below.
Eyes Safety glasses with side shields or chemical splash goggles.Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][5]
Body Flame-resistant laboratory coat.Long-sleeved clothing should be worn under the lab coat.[2][6]
Respiratory Not required for small-scale use in a well-ventilated area or fume hood.For large-scale operations, emergency situations, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with a type ABEK (EN14387) organic vapor filter is required.[1][2]
Operational Plan: Safe Handling

Adherence to standard operating procedures is essential for minimizing risk.

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][7]

Work Practices:

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Clearly label all containers.

  • Handling:

    • Avoid direct contact with skin and eyes.[8]

    • Avoid breathing dust or vapors.[2][8]

    • Weigh and transfer the chemical in a fume hood.

    • Keep the container tightly closed when not in use.[2][8]

  • Hygiene:

    • Wash hands, face, and any exposed skin thoroughly with soap and water after handling.[2][8]

    • Do not eat, drink, or smoke in the laboratory or areas where chemicals are stored.[8]

    • Remove contaminated clothing and wash it before reuse.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Segregation: Collect all waste contaminated with this compound, including used gloves, weigh boats, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a primary constituent.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[8]

Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2][8]

  • Do not pour waste down the drain or mix it with other waste streams unless explicitly instructed by your EHS department.[9]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in case of an accidental exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[4]
Spill Evacuate the area. Wearing appropriate PPE, sweep up the solid material, and place it into a suitable, closed container for disposal. Avoid generating dust.[8][9] Do not let the chemical enter drains.

Methodologies and Visualizations

Experimental Protocol: Glove Selection and Permeation Testing

To ensure adequate protection, the permeation characteristics of this compound with a chosen glove material should be determined. This is crucial as no material offers indefinite resistance.

Objective: To determine the breakthrough time for a specific glove material when exposed to this compound.

Methodology:

  • Material Selection: Obtain samples of potential glove materials (e.g., Viton™, Butyl, multi-layered laminates).

  • Test Cell Setup: Use a standardized permeation test cell (ASTM F739) which consists of two chambers separated by the glove material sample.

  • Challenge Chemical: Introduce this compound into the outer chamber of the test cell, simulating workplace exposure.

  • Collection Medium: A collection medium (gas or liquid) is passed through the inner chamber, simulating contact with the skin.

  • Sampling and Analysis: Periodically, samples are taken from the collection medium and analyzed using a sensitive analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to detect the presence of the challenge chemical.

  • Breakthrough Time: The time from the initial contact of the chemical with the glove material to the moment it is detected on the inner side at a specific permeation rate is recorded as the breakthrough time.[10]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol A Assess Hazards (SDS Review) B Select & Inspect PPE A->B C Work in Fume Hood B->C D Weigh & Transfer Chemical C->D E Perform Experiment D->E F Securely Close Container E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Label Waste Container H->I J Store Waste Securely I->J K Arrange EHS Pickup J->K L Spill or Exposure Occurs M Follow First Aid Procedures L->M N Notify Supervisor L->N

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.